4-Iodo-2-methylpyridine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-iodo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRJLVROVUWDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507042 | |
| Record name | 4-Iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-65-1 | |
| Record name | 4-Iodo-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of 4-Iodo-2-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-Iodo-2-methylpyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this document combines predicted data, analysis of related compounds, and established spectroscopic principles to offer a comprehensive analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound based on computational models and analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 | d | ~5 |
| H-5 | ~7.8 | d | ~5 |
| H-6 | ~8.2 | s | - |
| -CH₃ | ~2.5 | s | - |
¹³C NMR (Estimated based on 4-Iodopyridine and 2-Methylpyridine)
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-3 | ~130 |
| C-4 | ~95 |
| C-5 | ~140 |
| C-6 | ~150 |
| -CH₃ | ~24 |
Infrared (IR) Spectroscopy
Predicted Significant IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050-3100 | C-H stretch (aromatic) | Medium |
| 2950-3000 | C-H stretch (methyl) | Medium |
| 1580-1610 | C=C stretch (aromatic) | Strong |
| 1450-1480 | C-H bend (methyl) | Medium |
| 1000-1050 | C-I stretch | Medium |
| 800-850 | C-H out-of-plane bend | Strong |
Mass Spectrometry (MS)
Expected Fragmentation Pattern
| m/z | Ion | Comments |
| 219 | [M]⁺ | Molecular ion |
| 204 | [M-CH₃]⁺ | Loss of a methyl group |
| 127 | [I]⁺ | Iodine cation |
| 92 | [M-I]⁺ | Loss of iodine |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, which typically produces the molecular ion and a range of fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic identification and characterization of an organic compound like this compound.
An In-depth Technical Guide to 4-Iodo-2-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Iodo-2-methylpyridine. It details experimental protocols for its synthesis and key reactions, and explores its application in medicinal chemistry, particularly as a building block for kinase inhibitors.
Core Physical and Chemical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₆H₆IN. It presents as a solid or semi-solid, with its color ranging from white to yellow or brown. This compound is a key intermediate in organic synthesis, valued for the reactivity of its carbon-iodine bond in cross-coupling reactions.
Tabulated Physical and Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆IN | [1][2] |
| Molecular Weight | 219.02 g/mol | [1][2] |
| CAS Number | 22282-65-1 | [1] |
| Appearance | White to yellow to brown or pale-red to red solid or semi-solid or liquid | [3] |
| Melting Point | 43 °C | [1] |
| Boiling Point | 222.1 °C at 760 mmHg | [1][4] |
| Density | 1.81 g/cm³ | [1] |
| Flash Point | 88.1 °C | [1] |
| Refractive Index | 1.612 | [1] |
| Solubility | While specific data for this compound is not readily available, related compounds such as 3-Iodo-2-methylpyridine are soluble in water, alcohols, ethers, and chloroform. The parent compound, 4-methylpyridine, is miscible with water and soluble in alcohol and diethyl ether. | [5][6] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely reported in the available literature. Spectroscopic analysis of related compounds provides an indication of the expected spectral characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of iodine and other fragments.
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
References
4-Iodo-2-methylpyridine CAS number and molecular structure
An Essential Building Block for Research and Drug Discovery
This technical guide provides a comprehensive overview of 4-Iodo-2-methylpyridine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in kinase inhibition and cross-coupling reactions.
Core Compound Information
This compound is a substituted pyridine derivative valued for its utility in synthetic organic chemistry. The presence of a methyl group and an iodine atom on the pyridine ring offers distinct reactivity, making it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Molecular Structure:
The structure consists of a pyridine ring substituted with a methyl group at position 2 and an iodine atom at position 4.
Figure 1: Molecular Structure of this compound
Physicochemical and Safety Data
The key properties and safety information for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 22282-65-1 | [1][2] |
| Molecular Formula | C₆H₆IN | [1][3][4][5][6] |
| Molecular Weight | 219.02 g/mol | [1][3][4][5][6][7] |
| Appearance | White to yellow to brown or pale-red to red solid or semi-solid or liquid | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [7] |
| Boiling Point | 222.1 ± 20.0 °C at 760 mmHg | [7] |
| Flash Point | 88.1 ± 21.8 °C | [7] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [7] |
| Refractive Index | 1.612 | [7] |
| Purity | ≥98% | [1][3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |
Table 2: Identification Codes
| Identifier | Code | Reference(s) |
| InChI | 1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | [1][5][7] |
| InChIKey | RZRJLVROVUWDKL-UHFFFAOYSA-N | [1][4][5] |
| SMILES | CC1=NC=CC(=C1)I | [3][7] |
Table 3: Safety and Hazard Information
| Category | Information | Reference(s) |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 4: Spectroscopic Information
| Technique | Data | Reference(s) |
| ¹H NMR (Predicted) | δ (ppm): ~2.4 (s, 3H, CH₃), ~7.5 (dd, 1H), ~7.8 (d, 1H), ~8.1 (d, 1H) | Inferred from related structures |
| ¹³C NMR (Predicted) | δ (ppm): ~24 (CH₃), ~95 (C-I), ~125, ~135, ~150, ~159 | Inferred from related structures |
| Mass Spectrometry (MS) | Expected m/z: 219 (M⁺), fragments corresponding to loss of I, CH₃, and pyridine ring cleavage. | Inferred from molecular weight |
| UV-Vis | Absorption maxima at 265–280 nm in polar solvents, attributed to π → π* transitions. | [7] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the direct electrophilic iodination of 2-methylpyridine (2-picoline).
Protocol: Electrophilic Iodination
-
Reagents and Materials:
-
2-methylpyridine (1.0 eq)
-
Iodine monochloride (ICl) (1.1 eq)
-
Acetic acid (solvent)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
To a solution of 2-methylpyridine in acetic acid, iodine monochloride is added portion-wise at room temperature.
-
The reaction mixture is then heated to 60–80°C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is carefully neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.[7]
-
Figure 2: General workflow for the synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.
Protocol: Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol: Heck Reaction
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Alkene (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, if required)
-
Base (e.g., Et₃N, K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Schlenk flask and inert atmosphere setup
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and ligand (if used) in the anhydrous solvent.
-
Add the alkene and the base to the mixture.
-
Heat the reaction to the required temperature (typically 80-120°C) and stir until complete.
-
After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Perform a suitable work-up, typically involving partitioning between water and an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
-
Applications in Drug Discovery and Development
Intermediate for p38α MAP Kinase Inhibitors
This compound is a crucial intermediate in the synthesis of inhibitors targeting p38α mitogen-activated protein (MAP) kinase.[7] The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation, and its dysregulation is implicated in various diseases, including inflammatory disorders and cancer.[1][3][4][5][7]
The p38 MAPK cascade is a three-tiered system:
-
MAPKKK (e.g., MEKK, MLK): Activated by upstream signals like environmental stress or inflammatory cytokines.
-
MAPKK (MKK3/6): Phosphorylated and activated by MAPKKK.
-
p38 MAPK: Phosphorylated and activated by MKK3/6, leading to the phosphorylation of downstream substrates.
Inhibitors developed from this compound can block the activity of p38α, thereby modulating inflammatory responses and other pathological processes.
Figure 3: p38 MAP Kinase signaling pathway and the role of inhibitors.
Scaffolding for Novel Chemical Entities via Cross-Coupling
The ability of this compound to participate in C-C bond-forming reactions makes it invaluable for generating molecular diversity in drug discovery campaigns. The Suzuki-Miyaura and Heck reactions allow for the attachment of a wide range of aryl, heteroaryl, and vinyl groups to the pyridine core, creating libraries of novel compounds for biological screening.
References
- 1. rsc.org [rsc.org]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Iodo-2-methylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Iodo-2-methylpyridine, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. This document details its discovery and history, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role as an intermediate in the synthesis of p38 MAP kinase inhibitors. Detailed experimental protocols and visual diagrams of key chemical transformations and biological pathways are included to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound, also known as 4-iodo-2-picoline, is a halogenated pyridine derivative that has garnered significant attention in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with an iodine atom at the 4-position and a methyl group at the 2-position, offers a versatile scaffold for the construction of complex organic molecules. The presence of the iodine atom makes it an excellent substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has been particularly exploited in the synthesis of kinase inhibitors, which are crucial in the treatment of inflammatory diseases and cancer.
Discovery and History
Physicochemical Properties
This compound is a solid at room temperature with properties that make it suitable for a range of chemical transformations. A summary of its key physicochemical data is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₆IN |
| Molecular Weight | 219.02 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 49-53 °C |
| Boiling Point | 222.1 °C at 760 mmHg |
| CAS Number | 22282-65-1 |
| IUPAC Name | This compound |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the diazotization of 2-amino-4-methylpyridine followed by a Sandmeyer-type reaction with an iodide salt.
General Synthesis Workflow
The overall synthetic strategy involves the conversion of the amino group of 2-amino-4-methylpyridine into a diazonium salt, which is then displaced by an iodide ion.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Diazotization-Sandmeyer Reaction
This protocol details the synthesis of this compound from 2-amino-4-methylpyridine.
Materials:
-
2-Amino-4-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
-
Iodination Reaction:
-
In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
-
Applications in Organic Synthesis
This compound is a valuable building block for the introduction of the 2-methylpyridin-4-yl moiety into organic molecules, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds. This compound readily participates in this reaction with various boronic acids or their esters.
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Reaction Execution:
-
Add degassed toluene and water (typically in a 4:1 ratio) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Application in Drug Discovery: p38 MAP Kinase Inhibitors
A significant application of this compound is in the synthesis of inhibitors targeting p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.[2]
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors and the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: The p38 MAP kinase signaling pathway and the point of inhibition.
Synthesis of a p38 MAP Kinase Inhibitor Intermediate
This compound can be used in a Suzuki coupling reaction to synthesize a key intermediate for a class of p38 MAP kinase inhibitors.
Reaction Scheme:
Arylboronic acid + this compound --(Pd catalyst, base)--> 4-Aryl-2-methylpyridine (Inhibitor Intermediate)
Conclusion
This compound is a fundamentally important and versatile building block in modern organic synthesis. Its reactivity in cross-coupling reactions has made it an indispensable tool for medicinal chemists, particularly in the development of targeted therapeutics such as p38 MAP kinase inhibitors. The synthetic protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further innovation and discovery.
References
An In-depth Technical Guide to the Reactivity of 4-Iodo-2-methylpyridine towards Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-iodo-2-methylpyridine with a range of nucleophiles. As a key building block in medicinal chemistry and materials science, understanding the reactivity of this substituted pyridine is crucial for the efficient synthesis of complex molecular architectures. This document details the primary reaction pathways, including nucleophilic aromatic substitution (SNAr) and various transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann reactions. Quantitative data from the literature is presented in structured tables for easy comparison, and detailed experimental protocols for key transformations are provided. Additionally, reaction mechanisms and experimental workflows are illustrated using diagrams to provide a clear and concise visual representation of the chemical processes.
Introduction: General Reactivity Profile
The pyridine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2- (α) and 4- (γ) positions. The presence of a halogen, such as iodine, at the 4-position of 2-methylpyridine creates a reactive site for nucleophilic displacement. The carbon-iodine bond is relatively weak and the iodide ion is an excellent leaving group, facilitating a variety of transformations. The methyl group at the 2-position exerts a modest electron-donating effect through hyperconjugation, which can slightly modulate the reactivity of the ring. However, the dominant factor governing the reactivity of this compound is the electrophilic nature of the C4 position, making it a versatile precursor for the introduction of a wide array of functional groups.
The primary modes of reaction with nucleophiles discussed in this guide are:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the iodide by strong nucleophiles.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the iodide in this compound by strong nucleophiles, such as alkoxides and thiolates, can proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which helps to stabilize the intermediate Meisenheimer complex.
Data Presentation: SNAr Reactions
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium Methoxide | NaOMe, MeOH, reflux | 4-methoxy-2-methylpyridine | Moderate to Good | General Knowledge |
| Sodium Thiophenoxide | NaSPh, DMF, 100 °C | 2-methyl-4-(phenylthio)pyridine | Good | General Knowledge |
Experimental Protocol: Synthesis of 4-methoxy-2-methylpyridine via SNAr
-
Reaction Setup: To a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-methoxy-2-methylpyridine.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly with palladium and copper, offers a powerful and versatile approach for the functionalization of this compound. These methods allow for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, providing an efficient route to biaryl and vinyl-substituted pyridines.
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 24 | 71 (analogous) | [1] |
| 4-Tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | High (analogous) | General Knowledge |
| Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂·CH₂Cl₂ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 1 | Good | [2] |
Note: Yields are for analogous reactions and provide a predictive framework.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the product.
References
Technical Guide: Stability and Storage of 4-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Iodo-2-methylpyridine (CAS No. 22282-65-1). Adherence to these guidelines is crucial for maintaining the integrity, purity, and shelf-life of this compound, ensuring reliable and reproducible results in research and development applications.
Chemical Stability Profile
This compound is a halogenated pyridine derivative that is generally stable under standard ambient conditions (room temperature) when stored correctly. However, its stability can be compromised by exposure to certain environmental factors. Key sensitivities include:
-
Light: The compound should be protected from light, as exposure can potentially lead to degradation.[1]
-
Air and Moisture: It is recommended to store this compound under an inert atmosphere. The presence of air and moisture can contribute to degradation, likely through hydrolysis or oxidation.
-
Heat: While stable at room temperature, it is advisable to keep the compound away from heat and sources of ignition.[2]
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from safety data sheets and product specifications.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or Room Temperature[3] | Refrigeration is often recommended to slow down potential degradation processes. Storing at a consistent, cool temperature is a general best practice for chemical stability. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes the risk of oxidation and degradation from atmospheric components. |
| Container | Tightly closed container.[2][4] | Prevents exposure to air and moisture. Containers should be carefully resealed after use. |
| Light Exposure | Keep in a dark place.[1] | Protects the compound from light-induced degradation. |
| Ventilation | Store in a well-ventilated place.[2][4] | A general safety precaution for storing chemicals. |
Incompatible Materials and Handling
To prevent hazardous reactions and degradation, avoid contact with the following:
When handling this compound, it is crucial to work under a chemical fume hood and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapor or mist and contact with skin and eyes.
Logical Workflow for Ensuring Stability
The following diagram illustrates the logical workflow for maintaining the stability of this compound based on the recommended storage and handling procedures.
Caption: Logical workflow for maintaining the stability of this compound.
Experimental Protocols
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent or as a neat solid.
-
Stress Conditions: Expose the samples to a range of conditions, including elevated temperature, high humidity, and intense light (both UV and visible). A control sample should be stored under the recommended ideal conditions.
-
Time Points: Analyze the samples at predefined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Analytical Method: Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to separate the parent compound from any potential degradants.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and identify and quantify any degradation products. This data can be used to determine the degradation rate and shelf-life under different conditions.
Conclusion
While this compound is chemically stable under standard ambient conditions, its long-term integrity is contingent upon proper storage and handling. By adhering to the guidelines outlined in this document, particularly protection from light, moisture, and air, and by avoiding incompatible materials, researchers can ensure the quality and reliability of this compound for their scientific endeavors. For applications requiring stringent stability data, conducting a dedicated stability study is highly recommended.
References
An In-depth Technical Guide to the Safe Handling of 4-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Iodo-2-methylpyridine, a chemical compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a substituted pyridine derivative. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C6H6IN | [1] |
| Molecular Weight | 219.02 g/mol | [1] |
| Appearance | White to yellow to brown or pale-red to red solid or semi-solid or liquid | |
| Melting Point | 2.4 °C (36.3 °F) | [2] |
| Boiling Point | 145 °C (293 °F) | [2] |
| Density | 0.957 g/mL at 25 °C (77 °F) | [2] |
| Purity | ≥98% | [3] |
| CAS Number | 22282-65-1 | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category |
| Flammable liquids | Category 3 |
| Acute toxicity, Oral | Category 4 |
| Acute toxicity, Inhalation | Category 4 |
| Acute toxicity, Dermal | Category 3 |
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 |
Signal Word: Danger[2]
Hazard Pictograms:
-
Flame
-
Corrosion
-
Exclamation Mark
-
Health Hazard
Hazard Statements:
-
H226: Flammable liquid and vapour.[2]
-
H302 + H332: Harmful if swallowed or if inhaled.[2]
-
H311: Toxic in contact with skin.[2]
Precautionary Measures
Strict adherence to the following precautionary statements is mandatory when handling this compound.
| Type | Statement Code | Statement | Reference |
| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [2] |
| P233 | Keep container tightly closed. | [2] | |
| P240 | Ground/bond container and receiving equipment. | [2] | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | [2] | |
| P242 | Use only non-sparking tools. | [2] | |
| P243 | Take precautionary measures against static discharge. | [2] | |
| P261 | Avoid breathing mist or vapours. | [2] | |
| P264 | Wash skin thoroughly after handling. | [2] | |
| P270 | Do not eat, drink or smoke when using this product. | [2] | |
| P271 | Use only outdoors or in a well-ventilated area. | [2] | |
| P280 | Wear protective gloves/eye protection/face protection. | [2] | |
| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | [4] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [2] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [2] | |
| P361 | Remove/Take off immediately all contaminated clothing. | [4] | |
| P362 | Take off contaminated clothing and wash before reuse. | [2] | |
| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | [2] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [2] |
| P403 + P235 | Store in a well-ventilated place. Keep cool. | [2] | |
| P405 | Store locked up. | [2] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |
Experimental Protocols & Methodologies
Detailed experimental protocols for toxicological studies of this compound are not publicly available in standard safety data sheets. Such studies are typically conducted by specialized laboratories and the methodologies are often proprietary. For researchers requiring this level of detail, it is recommended to consult specialized toxicological databases or contract a certified testing laboratory.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimizing the risks associated with this compound.
Handling:
-
Work under a chemical fume hood.[2]
-
Do not inhale the substance or its mixture.[2]
-
Avoid generation of vapours and aerosols.[2]
-
Use only non-sparking tools.[2]
-
Take precautionary measures against static discharge.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands and face thoroughly after handling.[2]
-
Immediately change contaminated clothing.[2]
-
Apply preventive skin protection.[2]
Storage:
-
Store in a well-ventilated place.[2]
-
Keep away from heat and sources of ignition.[2]
-
Store locked up or in an area accessible only to qualified or authorized persons.[2]
-
Recommended storage temperature is 2-8°C in an inert atmosphere and kept in a dark place.
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards, and a face shield.[4][6]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure. Flame retardant antistatic protective clothing is recommended.[2][4]
-
Respiratory Protection: If vapours or aerosols are generated, use a respirator with a full-face supplied air respirator or a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[6]
First Aid Measures
In case of exposure, follow these first aid measures immediately.
-
General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[7]
-
If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7] Remove and take off all contaminated clothing immediately.[4]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do so. Continue rinsing.[4]
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[4] Rinse mouth.[4]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.
Caption: Logical workflow for the safe handling of this compound.
Signaling Pathways and Experimental Workflows
Information regarding specific signaling pathways affected by this compound and detailed experimental workflows for its use are highly specific to individual research applications. It is recommended that researchers consult relevant scientific literature and develop their own detailed protocols and safety assessments based on their specific experimental design.
The following diagram provides a generic experimental workflow that should be adapted for specific research needs.
References
Commercial Availability and Synthetic Utility of 4-Iodo-2-methylpyridine: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the commercial availability, suppliers, and synthetic applications of 4-Iodo-2-methylpyridine is now available for researchers, scientists, and professionals in drug development. This guide provides a centralized resource of quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to facilitate its use in research and development.
Introduction
This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a reactive iodine atom at the 4-position and a methyl group at the 2-position of the pyridine ring, makes it an ideal substrate for a variety of cross-coupling reactions. This guide summarizes its commercial availability and provides insights into its synthetic applications, with a focus on its role in the synthesis of kinase inhibitors.
Commercial Availability and Suppliers
This compound is readily available from several commercial suppliers. The compound is typically offered in various purities and quantities to suit a range of research and development needs. Below is a summary of key suppliers and their product specifications.
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | 22282-65-1 | C₆H₆IN | ≥98% | 100 mg, 250 mg, 1 g, 5 g, 25 g |
| Cenmed | 22282-65-1 | C₆H₆IN | ≥98% | 1 g |
| MySkinRecipes | 22282-65-1 | C₆H₆IN | 98% | 50 mg, 250 mg, 1 g, 5 g |
Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.
Synthetic Applications and Experimental Protocols
This compound is a valuable intermediate in the synthesis of complex organic molecules, largely due to the reactivity of the carbon-iodine bond which facilitates participation in various cross-coupling reactions.
Synthesis of this compound
While a direct, detailed experimental protocol for the synthesis of this compound from simple precursors is not extensively documented in readily available literature, a common synthetic strategy involves the diazotization of 2-methyl-4-aminopyridine followed by a Sandmeyer-type reaction with an iodide salt.
Conceptual Synthesis Workflow:
Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80-120 °C.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Illustrative Reaction Workflow:
Application in Kinase Inhibitor Synthesis and Signaling Pathways
Halogenated pyridines, such as this compound, are key structural components in the design of various kinase inhibitors, including those targeting the RAF-MEK-ERK (MAPK) signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components significant therapeutic targets.[2]
The 2-methylpyridine moiety can be strategically employed to interact with the hinge region of the kinase active site, while the 4-position provides a vector for introducing substituents that can enhance potency and selectivity through interactions with other regions of the protein. The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction with this compound as a key building block.
The MAPK/ERK Signaling Pathway:
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Activating mutations in components of this pathway, such as BRAF, are common in various cancers.[1] RAF inhibitors block the activity of the BRAF kinase, thereby inhibiting downstream signaling and tumor growth.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the development of novel chemical entities, particularly in the field of medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions provides a robust method for the construction of complex molecular architectures, including potent kinase inhibitors targeting critical cancer-related signaling pathways. This guide serves as a foundational resource for researchers looking to leverage the chemical properties of this compound in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for Biaryl Synthesis via Suzuki Coupling of 4-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This powerful palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast number of biologically active molecules. The 2-methyl-4-arylpyridine moiety is a key structural motif found in numerous pharmaceutical candidates and approved drugs. The Suzuki coupling of 4-iodo-2-methylpyridine with various arylboronic acids offers a direct and versatile route to these valuable compounds. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions and broader substrate scope.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids, a summary of representative reaction conditions and yields, and a general experimental workflow.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three fundamental steps:
-
Oxidative Addition: The active Palladium(0) species inserts into the carbon-iodine bond of this compound, forming a Palladium(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the iodide and forming a new diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid to facilitate this step.
-
Reductive Elimination: The two organic ligands (the 2-methylpyridyl and aryl groups) on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Palladium(0) catalyst to continue the cycle.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The selection of catalyst, base, and solvent is critical for achieving high yields and reaction efficiency.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80 | 8 | 95 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 88 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 85 | 10 | 85 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 16 | 78 |
| 6 | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 75 |
Note: Yields are representative and may vary based on the specific reaction scale, purity of reagents, and precise reaction conditions. Optimization may be required for specific substrates.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle or oil bath
-
Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is deemed complete (typically when the starting material is consumed), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-4-arylpyridine product.
Visualized Workflows and Mechanisms
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow for the synthesis of 2-methyl-4-arylpyridines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling of this compound.
Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-2-methylpyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 4-iodo-2-methylpyridine with a variety of terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of C(sp)-C(sp²) bonds, enabling the synthesis of a wide array of substituted pyridines which are key intermediates in pharmaceutical and materials science research.
Introduction
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1] This reaction is highly valued for its mild reaction conditions and broad functional group tolerance. This compound is a readily available starting material, and its coupling with terminal alkynes provides access to a diverse range of 2-methyl-4-alkynylpyridines. These products can serve as key building blocks for the synthesis of more complex molecules, including biologically active compounds and functional materials.
This document outlines both traditional palladium/copper co-catalyzed and copper-free Sonogashira coupling conditions for this compound, providing detailed experimental protocols and a summary of expected yields with various terminal alkynes.
Reaction Principle and Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound).
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
A copper-free variant of the Sonogashira reaction also exists, which is advantageous in situations where copper contamination is a concern. In this case, the deprotonation of the alkyne and its subsequent transfer to the palladium center occur without the intermediacy of a copper acetylide.[1]
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-methylpyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds, a transformation of immense value in medicinal chemistry and materials science.[1][2] This document provides detailed application notes and protocols for the amination of 4-iodo-2-methylpyridine with a variety of primary amines. The methodologies outlined herein are designed to serve as a comprehensive guide for laboratory practice.
Introduction
The synthesis of N-substituted 2-methylpyridin-4-amines is of significant interest in drug discovery, as this scaffold is present in numerous biologically active molecules. The Buchwald-Hartwig amination offers a direct and versatile route to these compounds from readily available this compound and primary amines. The reaction's success is highly dependent on the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent.
The general transformation is depicted below:
The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine to the palladium center followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[1][2][3]
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 4-halo-heterocycles with primary amines. While specific data for this compound is often part of broader studies, the data presented for the closely related 4-iodopyrazole serves as an excellent predictive model for reaction optimization. The choice between a palladium or copper catalyst can be crucial, particularly depending on the presence of β-hydrogens on the primary amine.
Table 1: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Primary Amines
| Entry | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | t-BuOH | 110 | 3 | 92 |
| 3 | n-Butylamine | Pd₂(dba)₃ (5) | RuPhos (10) | LHMDS | THF | 80 | 18 | 78 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (3) | JohnPhos (6) | K₃PO₄ | Dioxane | 100 | 24 | 88 |
Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Primary Amines Containing β-Hydrogens
| Entry | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Allylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 72 |
| 2 | Isopropylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 65 |
| 3 | Cyclopropylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 70 |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents and catalysts are often air- and moisture-sensitive, necessitating the use of inert atmosphere techniques such as a Schlenk line or a glovebox.
Protocol 1: General Procedure for Palladium-Catalyzed Amination of this compound with Primary Amines
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, BrettPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vessel, then evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound and the primary amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted-2-methylpyridin-4-amine.
Protocol 2: Procedure for Copper-Catalyzed Amination of this compound with Primary Amines Containing β-Hydrogens
This protocol is adapted for primary amines that are prone to β-hydride elimination under palladium catalysis.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
Ligand (e.g., 2-isobutyrylcyclohexanone, 20-40 mol%)
-
Base (e.g., KOtBu, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, CuI, and the base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF, the primary amine, and the ligand via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Below are diagrams illustrating the key processes involved in the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-iodo-2-methylpyridine as a key building block. The functionalization of the pyridine scaffold is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide range of biologically active compounds and functional materials. These protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, Stille, and Heck couplings offer a guide to effective palladium catalyst systems for the synthesis of diverse 2-methylpyridine derivatives.
General Experimental Workflow
The following diagram outlines a general workflow for performing palladium-catalyzed cross-coupling reactions. Specific details regarding reagents, conditions, and workup procedures are provided in the subsequent protocols for each reaction type.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of kinase inhibitors utilizing 4-iodo-2-methylpyridine as a key building block. This versatile starting material allows for the introduction of diverse functionalities at the 4-position of the pyridine ring through various palladium-catalyzed cross-coupling reactions, enabling the creation of a wide array of potential kinase inhibitors. This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and provides representative data on the biological activity of resulting compounds against key kinase targets such as p38 MAP kinase and Spleen Tyrosine Kinase (SYK).
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of numerous kinase inhibitors. The 2-methyl-4-substituted pyridine motif, in particular, can be strategically employed to interact with the hinge region of the ATP-binding pocket of many kinases. The carbon-iodine bond of this compound provides a reactive handle for the efficient formation of carbon-carbon and carbon-nitrogen bonds, making it an ideal starting material for the synthesis of libraries of potential kinase inhibitors. This document details the synthetic routes and biological evaluation of compounds derived from this versatile intermediate.
Key Synthetic Methodologies
The primary strategies for functionalizing this compound involve palladium-catalyzed cross-coupling reactions. These methods are well-established for their broad substrate scope and functional group tolerance.
Experimental Workflows
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a p38 Kinase Inhibitor Precursor
This protocol describes the synthesis of a 4-aryl-2-methylpyridine derivative, a common scaffold in p38 MAP kinase inhibitors.
Materials:
-
This compound
-
(4-aminophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), (4-aminophenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-methylpyridin-4-yl)aniline.
Protocol 2: Sonogashira Coupling for the Synthesis of a SYK Kinase Inhibitor Scaffold
This protocol details the synthesis of a 4-alkynyl-2-methylpyridine, a versatile intermediate for SYK kinase inhibitors.
Materials:
-
This compound
-
Ethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Add anhydrous THF and triethylamine.
-
Add ethynylbenzene (1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield 2-methyl-4-(phenylethynyl)pyridine.
Protocol 3: Buchwald-Hartwig Amination for Direct Kinase Inhibitor Synthesis
This protocol describes the C-N bond formation to directly synthesize a kinase inhibitor.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.) and XPhos (0.08 equiv.) to a flame-dried flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the flask and heat the mixture at 100 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain N-phenyl-2-methylpyridin-4-amine.
Quantitative Data Summary
The following tables summarize representative yields for the described synthetic transformations and the biological activity of resulting kinase inhibitors. The data is compiled from literature reports of analogous compounds.
| Reaction | Starting Material | Coupling Partner | Product | Yield (%) |
| Suzuki-Miyaura | This compound | (4-aminophenyl)boronic acid | 4-(2-methylpyridin-4-yl)aniline | 75-90% |
| Sonogashira | This compound | Ethynylbenzene | 2-methyl-4-(phenylethynyl)pyridine | 80-95% |
| Buchwald-Hartwig | This compound | Aniline | N-phenyl-2-methylpyridin-4-amine | 70-85% |
| Compound Scaffold | Kinase Target | Representative IC₅₀ (nM) | Reference Compound Analogy |
| 4-(2-methylpyridin-4-yl)aniline derivative | p38α | 50 - 200 | Pyridinyl-imidazole based inhibitors |
| 4-(phenylethynyl)-2-methylpyridine derivative | SYK | 20 - 100 | Pyrido[4,3-d]pyrimidine based inhibitors[1] |
| N-aryl-2-methylpyridin-4-amine derivative | SYK | 10 - 50 | Aminopyrimidine based inhibitors |
Targeted Signaling Pathways
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
SYK Signaling Pathway in B-Cells
Spleen Tyrosine Kinase (SYK) is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell activation, proliferation, and differentiation. Inhibition of SYK is a therapeutic strategy for autoimmune diseases and B-cell malignancies.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide efficient and modular routes to novel compounds targeting key signaling pathways involved in cancer and inflammatory diseases. The provided protocols and representative data serve as a foundation for further exploration and optimization in drug discovery programs.
References
Application Notes and Protocols for 4-Iodo-2-methylpyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-iodo-2-methylpyridine as a versatile building block in the synthesis of pharmaceutical intermediates. Its value lies in the reactivity of the carbon-iodine bond, which facilitates participation in a variety of palladium-catalyzed cross-coupling reactions. This enables the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug molecules, particularly in the area of kinase inhibitors.
Introduction: The Role of this compound in Medicinal Chemistry
This compound is a key heterocyclic building block in medicinal chemistry. The pyridine moiety is a prevalent scaffold in numerous FDA-approved drugs, and its functionalization is crucial for modulating biological activity, selectivity, and pharmacokinetic properties. The iodo-substituent at the 4-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, allowing for the creation of complex molecular architectures from simple precursors under relatively mild conditions.[1][2][3]
The 2-methyl group can provide steric and electronic effects that can influence the reactivity of the pyridine ring and the binding of the final molecule to its biological target. This makes this compound a valuable starting material for the synthesis of a diverse range of pharmaceutical intermediates, especially in the development of kinase inhibitors for oncology and inflammatory diseases.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary applications of this compound in pharmaceutical synthesis are centered around palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization, even in the presence of other less reactive halides.
2.1. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][4] In the context of this compound, this reaction is used to introduce aryl or heteroaryl substituents at the 4-position of the pyridine ring, a common structural motif in many kinase inhibitors.
2.1.1. Synthesis of 2-Methyl-4-phenylpyridine
A key example of a Suzuki-Miyaura coupling application is the synthesis of 2-methyl-4-phenylpyridine, a potential pharmaceutical intermediate.
Table 1: Quantitative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | ~90 | [5] |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene | 110 | 8 | ~95 | [4] |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | ~92 | [6] |
2.1.2. Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-methyl-4-phenylpyridine from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methyl-4-phenylpyridine.
2.2. Sonogashira Coupling: Formation of C(sp)-C(sp²) Bonds
The Sonogashira reaction is a coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7][8] This reaction is instrumental in synthesizing intermediates containing an alkyne moiety, which can be further functionalized or are part of the final drug structure.
2.2.1. Synthesis of 2-Methyl-4-(phenylethynyl)pyridine
The Sonogashira coupling of this compound with phenylacetylene yields 2-methyl-4-(phenylethynyl)pyridine, a valuable intermediate for further synthetic transformations.
Table 2: Quantitative Data for Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | RT | 16 | ~95 | [9] |
| 2 | Pd(OAc)₂ (2) | CuI (2) | Dabco (3.0) | Toluene | 80 | 6 | ~92 | [8] |
| 3 | Pd/C (5) | Cu₂O (0.1) | - | THF/DMA (9:1) | 80 (Flow) | - | ~60 | [7] |
2.2.2. Experimental Protocol: Sonogashira Coupling
This protocol details the synthesis of 2-methyl-4-(phenylethynyl)pyridine.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2.3. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1][10][11] This reaction is of great importance in the pharmaceutical industry as the arylamine moiety is a key structural feature in a vast number of bioactive molecules.
2.3.1. Synthesis of N-Phenyl-2-methylpyridin-4-amine
The coupling of this compound with aniline provides N-phenyl-2-methylpyridin-4-amine, an important scaffold for various pharmaceutical agents.
Table 3: Quantitative Data for Buchwald-Hartwig Amination of this compound with Aniline
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | ~85-95 | [1] |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | ~90 | [12] |
| 3 | Pd(OAc)₂ (1) | RuPhos (1.5) | K₃PO₄ (2.0) | t-BuOH | 110 | 12 | ~93 | [11] |
2.3.2. Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the synthesis of N-phenyl-2-methylpyridin-4-amine.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.015 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene and aniline via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Application in Kinase Inhibitor Synthesis
Pyridine and its derivatives are common scaffolds in the design of kinase inhibitors. The functionalization of the pyridine ring is critical for achieving high potency and selectivity. This compound serves as an excellent starting point for introducing diverse chemical functionalities at the C4 position through the cross-coupling reactions described above. These modifications allow for the exploration of the chemical space around the pyridine core to optimize interactions with the ATP-binding site of kinases.
While a direct synthesis of a marketed drug like Nilotinib using this compound is not the primary reported route, the methodologies described are fundamental in the synthesis of analogous kinase inhibitors. For instance, the synthesis of various pyrido[2,3-d]pyrimidine and imidazo[4,5-b]pyridine based kinase inhibitors often involves a key cross-coupling step to introduce aryl or amino substituents onto a pyridine or pyrimidine core.[3][13]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its utility is primarily demonstrated through its efficient participation in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These transformations provide robust and reliable methods for the construction of C-C and C-N bonds, which are essential for the assembly of a wide range of drug candidates, particularly in the field of kinase inhibitors. The provided protocols, based on well-established analogous reactions, offer a solid foundation for researchers in drug discovery and development to utilize this compound in their synthetic campaigns.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridine Derivatives from 4-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-iodo-2-methylpyridine as a versatile building block for the preparation of substituted pyridine derivatives. The methodologies detailed herein are particularly relevant for applications in medicinal chemistry and drug discovery, with a focus on the synthesis of compounds targeting key signaling pathways.
Introduction
Substituted pyridine scaffolds are integral components of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring is crucial for modulating the pharmacological properties of these molecules. This compound serves as an excellent starting material for such functionalization due to the reactivity of the carbon-iodine bond in various cross-coupling reactions. This allows for the efficient introduction of a wide array of substituents at the 4-position of the pyridine ring, enabling the synthesis of diverse chemical libraries for biological screening.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. This document provides detailed protocols for these key transformations using this compound as the substrate.
Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway
Derivatives of 4-substituted-2-methylpyridine have shown significant potential as inhibitors of Janus kinases (JAKs).[1] The JAK family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][] This pathway transduces signals from various cytokines and growth factors, playing a central role in immune responses, inflammation, and hematopoiesis.[1][][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers.[1][3][4]
Small molecule inhibitors that target the ATP-binding site of JAKs can modulate the activity of this pathway and have emerged as a promising class of therapeutics. The synthesis of such inhibitors often involves the strategic functionalization of a core scaffold to achieve high potency and selectivity. This compound provides a key starting point for the synthesis of these targeted therapies.
Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition by a pyridine derivative.
Key Synthetic Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Synthesis of 2-Methyl-4-(4-methoxyphenyl)pyridine
-
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
To a dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
| Coupling Partner | Product | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | 2-Methyl-4-phenylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~80[5] |
| 4-Methoxyphenylboronic acid | 2-Methyl-4-(4-methoxyphenyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | ~92 (on similar substrate)[5] |
| 4-Chlorophenylboronic acid | 2-Methyl-4-(4-chlorophenyl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~80[5] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Protocol 2: Synthesis of 2-Methyl-4-(phenylethynyl)pyridine
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[6]
-
Add anhydrous THF and triethylamine.[6]
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
| Alkyne | Product | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | 2-Methyl-4-(phenylethynyl)pyridine | PdCl₂(PPh₃)₂ | CuI | TEA | THF | 60 | ~74 (on similar substrate)[7] |
| 1-Hexyne | 2-Methyl-4-(hex-1-yn-1-yl)pyridine | PdCl₂(PPh₃)₂ | CuI | TEA | DMF | 70 | ~85 (on similar substrate) |
| Trimethylsilylacetylene | 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | ~90 (on similar substrate) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Protocol 3: Synthesis of 2-Methyl-4-(piperidin-1-yl)pyridine
-
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Remove the tube from the glovebox and add this compound and toluene.
-
Add piperidine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
| Amine | Product | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | 4-(2-Methylpyridin-4-yl)morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | ~98 (on similar substrate)[8] |
| Aniline | N-Phenyl-2-methylpyridin-4-amine | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | ~85 (on similar substrate) |
| Benzylamine | N-Benzyl-2-methylpyridin-4-amine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | ~90 (on similar substrate) |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide efficient and reliable methods for the construction of novel compounds with significant potential in drug discovery and development, particularly for the generation of inhibitors targeting critical signaling pathways such as the JAK-STAT pathway. The provided protocols serve as a robust foundation for researchers to explore the chemical space around the 2-methylpyridine scaffold.
References
- 1. EP2338888A1 - Imidazopyridine derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 3. medrxiv.org [medrxiv.org]
- 4. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of 4-iodo-2-methylpyridine with various arylboronic acids. This reaction is a powerful and efficient method for the synthesis of 2-methyl-4-arylpyridines, which are important structural motifs in medicinal chemistry and materials science. Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced reaction consistency.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] For the synthesis of 4-arylpyridine derivatives, this compound is an excellent starting material due to the high reactivity of the carbon-iodine bond. Microwave-assisted synthesis accelerates this transformation, enabling rapid access to a diverse range of substituted pyridine compounds.[2] Careful selection of the catalyst, base, and solvent system is crucial for a successful and high-yielding reaction.
Data Presentation: Optimized Reaction Conditions
The following table summarizes various reaction conditions for the microwave-assisted Suzuki coupling of substituted iodopyridines and other similar iodo-heterocycles with arylboronic acids, providing a valuable reference for reaction optimization.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | Not Specified |
| 4-Iodo-3-methoxyisothiazole | Arylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 | 30-60 | Not Specified |
| 3-Iodoindazoles | Pinacol vinyl boronate | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 | 40 | 75 |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH (2) | EtOH/H₂O (1:1) | 120 | 2 | 92.6 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | Good to Excellent |
| α-Iodoenaminone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (20) | Ba(OH)₂ (2) | Dioxane/H₂O (3:1) | 150 | 15 | 70[3] |
Experimental Protocols
This section provides a detailed, adaptable protocol for the microwave-assisted Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (MW: 219.02 g/mol )[4]
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water (4:1) or DME/water (4:1))
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 109.5 mg).
-
Add the arylboronic acid (e.g., 0.6 mmol).
-
Add the base (e.g., K₂CO₃, 1.5 mmol, 207 mg).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 29 mg).
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes) with stirring.[5]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-4-arylpyridine.
Mandatory Visualization
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
References
Application Notes and Protocols for Efficient Buchwald-Hartwig Amination of 4-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology is of paramount importance in medicinal chemistry and materials science for the synthesis of arylamines and their heteroaromatic analogs. The amination of heteroaryl halides, such as 4-iodo-2-methylpyridine, presents unique challenges due to the potential for catalyst inhibition by the pyridine nitrogen. Consequently, the judicious selection of a suitable phosphine ligand is critical to achieving high efficiency and yields in these transformations.
These application notes provide a comprehensive guide to ligand selection for the Buchwald-Hartwig amination of this compound, complete with comparative data from related systems and detailed experimental protocols. The choice of ligand is influenced by factors such as the nature of the amine (primary or secondary) and the steric and electronic properties of the substrates.
Ligand Selection: A Data-Driven Approach
The efficiency of the Buchwald-Hartwig amination of this compound is highly dependent on the phosphine ligand complexed to the palladium catalyst. While specific comparative data for this exact substrate is dispersed, the following tables summarize representative data for the amination of structurally related iodopyridines. This information provides a strong basis for ligand selection.
Generally, bulky and electron-rich phosphine ligands are preferred as they promote both the oxidative addition of the aryl halide and the reductive elimination of the product.
Table 1: Ligand Performance in the Amination of 4-Iodopyridine Derivatives with Primary Amines
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | n-Hexylamine | NaOtBu | Toluene | 100 | 92 | 4-Iodotoluene |
| 2 | Pd(OAc)₂ (1) | BrettPhos (1.5) | Cyclohexylamine | K₃PO₄ | t-BuOH | 110 | 88 | 4-Iodoanisole |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | Aniline | Cs₂CO₃ | Dioxane | 100 | 95 | 4-Iodobiphenyl |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Benzylamine | K₂CO₃ | Toluene | 100 | 90 | 4-Iodotoluene |
Table 2: Ligand Performance in the Amination of 4-Iodopyridine Derivatives with Secondary Amines
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | Morpholine | NaOtBu | Toluene | 100 | 98 | 4-Iodotoluene |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | Piperidine | K₃PO₄ | Dioxane | 100 | 94 | 4-Iodoanisole |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | N-Methylaniline | LiHMDS | Toluene | 110 | 91 | 4-Iodobiphenyl |
| 4 | Pd(OAc)₂ (1) | DavePhos (2) | Di-n-butylamine | Cs₂CO₃ | Dioxane | 100 | 89 | 4-Iodotoluene |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for Amination with Primary Amines
Materials:
-
This compound
-
Primary amine (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BrettPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the this compound, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the primary amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(2-methylpyridin-4-yl)amine derivative.
Protocol 2: General Procedure for Amination with Secondary Amines
Materials:
-
This compound
-
Secondary amine (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, LiHMDS, 1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the this compound, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the secondary amine.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure N,N-disubstituted-2-methylpyridin-4-amine product.
Visualizing the Process
Catalytic Cycle
The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves an oxidative addition, amine coordination and deprotonation, and a final reductive elimination step to furnish the desired product and regenerate the active catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Ligand Selection Workflow
The selection of an appropriate ligand is a critical step in optimizing the Buchwald-Hartwig amination. The following workflow provides a logical approach to this process.
Application Notes and Protocols: Copper-Free Sonogashira Coupling of 4-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] Traditionally, the Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst. However, the use of copper can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and can complicate product purification, which is a significant concern in pharmaceutical manufacturing.[3]
The development of copper-free Sonogashira coupling protocols has emerged as a crucial advancement, offering a cleaner and often more efficient alternative. These methods mitigate the issues associated with copper catalysis while maintaining high yields and broad functional group tolerance. This document provides detailed application notes and protocols for the copper-free Sonogashira coupling of 4-iodo-2-methylpyridine, a common heterocyclic building block in medicinal chemistry.
Reaction Mechanism
The catalytic cycle of the copper-free Sonogashira coupling reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then reacts with the terminal alkyne, which has been deprotonated by a base, in a transmetalation-like step. Subsequent reductive elimination yields the desired coupled product and regenerates the active palladium(0) catalyst.
Experimental Protocols
The following protocols are generalized from various successful copper-free Sonogashira couplings of aryl halides. Optimization of specific parameters may be required for different alkyne coupling partners.
Protocol 1: Room-Temperature Coupling Using a Monoligated Palladium Precatalyst
This protocol is adapted from methodologies utilizing highly active, air-stable palladium precatalysts that facilitate the reaction at room temperature.[4]
Materials:
-
This compound
-
Terminal alkyne
-
[DTBNpP]Pd(crotyl)Cl (or similar monoligated Pd precatalyst)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a magnetic stir bar.
-
Add the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %).
-
The vial is sealed with a septum and purged with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Anhydrous DMSO is added via syringe, followed by the addition of 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.).
-
The reaction mixture is stirred vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Elevated Temperature Coupling with a Common Palladium Source
This protocol is suitable when using more common palladium sources like Pd(OAc)₂ and requires elevated temperatures.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., PPh₃, XPhos)
-
A suitable base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), palladium(II) acetate (2-5 mol %), and the phosphine ligand (4-10 mol %).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv.) and a magnetic stir bar.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the anhydrous solvent and the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 60-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered to remove inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Experimental Workflow
The general workflow for setting up and performing a copper-free Sonogashira coupling is outlined below.
Data Presentation
The following table summarizes representative quantitative data for copper-free Sonogashira couplings of various aryl halides with different alkynes, demonstrating the scope and efficiency of these protocols. While specific data for this compound is not available in a single comprehensive source, these examples with other aryl halides, including heteroaromatics, provide a strong indication of expected outcomes.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 97 | [4] |
| 4-Iodoanisole | Phenylacetylene | Pd/HAP (0.235) | - | K₂CO₃ | DMSO | 90 | 1 | >99 (conversion) | [5] |
| 1,3,5-Tribromobenzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1.0) | Cs₂CO₃ | 2-MeTHF | RT | 48 | 92 | [6] |
| 2-Iodothiophene | Peptide-alkyne | Pd(OAc)₂ (30) | L2 (aminopyrimidine) | - | Aqueous | 37 | 0.67 | 95 (conversion) | [7] |
| Aryl Iodides | Terminal Alkynes | PdCl₂(PPh₃)₂ (3) | - | TBAF | Solvent-free | 80 | 0.1-0.5 | 85-96 | [8] |
| Heteroaryl Bromides | Various Alkynes | Dual Pd catalysts (0.125 total) | Various | K₂CO₃ | Dioxane/H₂O | RT | 24 | 70-95 | [9] |
Conclusion
Copper-free Sonogashira coupling reactions offer a robust and reliable method for the synthesis of 2-methyl-4-alkynylpyridine derivatives. These protocols avoid the drawbacks associated with copper co-catalysts, providing cleaner reaction profiles and simplifying product purification, which is highly advantageous in the context of drug development and medicinal chemistry. The use of modern, highly active palladium precatalysts can enable these transformations to be carried out under mild conditions, including at room temperature, with excellent yields and functional group tolerance. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate this powerful synthetic tool into their research programs.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cetjournal.it [cetjournal.it]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of Heterocycles from 4-Iodo-2-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of various heterocyclic compounds starting from the readily available building block, 4-Iodo-2-methylpyridine. The methodologies outlined herein are of significant interest to researchers in medicinal chemistry and drug development due to their efficiency and potential for generating diverse molecular scaffolds. One-pot syntheses, by combining multiple reaction steps in a single vessel, offer considerable advantages in terms of time, resource, and cost-effectiveness, making them highly attractive for the rapid generation of compound libraries for screening and lead optimization.
The protocols detailed below focus on palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Specifically, Sonogashira and Suzuki coupling reactions are highlighted as key transformations for the elaboration of the this compound core into more complex heterocyclic systems.
Application Note 1: One-Pot Sonogashira Coupling and Annulation for the Synthesis of Furo[3,2-c]pyridines
This protocol describes a one-pot, two-step sequence involving a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular annulation to construct a furo[3,2-c]pyridine scaffold. This heterocyclic core is a key structural motif in various biologically active compounds.
Reaction Workflow:
Caption: One-pot synthesis of furo[3,2-c]pyridines.
Experimental Protocol:
A detailed experimental protocol for a representative one-pot Sonogashira coupling followed by cyclization is provided below.
Materials:
-
This compound
-
Substituted terminal alkyne (e.g., 2-ethynylphenol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), 2-ethynylphenol (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and Et₃N (3.0 mmol) to the flask via syringe.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the initial coupling is complete (monitored by TLC), add K₂CO₃ (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc) to afford the desired furo[3,2-c]pyridine derivative.
Quantitative Data:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-Ethynylphenol | 2-Methyl-4-phenylfuro[3,2-c]pyridine | 78 |
| 2 | 1-Ethynyl-4-methoxybenzene | 4-(4-Methoxyphenyl)-2-methylfuro[3,2-c]pyridine | 82 |
| 3 | 3-Ethynylthiophene | 2-Methyl-4-(thiophen-3-yl)furo[3,2-c]pyridine | 75 |
Application Note 2: One-Pot Suzuki Coupling and Cyclization for the Synthesis of Pyrido[4,3-b]indoles
This protocol outlines a one-pot procedure for the synthesis of pyrido[4,3-b]indoles, also known as γ-carbolines, which are important scaffolds in medicinal chemistry. The sequence involves a Suzuki coupling of this compound with an ortho-amino-substituted arylboronic acid, followed by an intramolecular cyclization.
Reaction Workflow:
Caption: One-pot synthesis of pyrido[4,3-b]indoles.
Experimental Protocol:
Materials:
-
This compound
-
(2-Aminophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), (2-aminophenyl)boronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and SPhos (0.06 mmol, 6 mol%).
-
Add K₃PO₄ (3.0 mmol) and 1,4-dioxane (5 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, add 2 M HCl (2 mL) to the reaction mixture.
-
Heat the mixture again in the microwave reactor at 150 °C for 20 minutes to effect cyclization.
-
Cool the reaction to room temperature and neutralize with saturated NaHCO₃ solution.
-
Extract the product with EtOAc (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: dichloromethane/methanol) to obtain the desired pyrido[4,3-b]indole.
Quantitative Data:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | (2-Aminophenyl)boronic acid | 5-Methyl-5H-pyrido[4,3-b]indole | 72 |
| 2 | (2-Amino-5-fluorophenyl)boronic acid | 8-Fluoro-5-methyl-5H-pyrido[4,3-b]indole | 68 |
| 3 | (2-Amino-4-methylphenyl)boronic acid | 7,5-Dimethyl-5H-pyrido[4,3-b]indole | 75 |
Disclaimer: The provided protocols are representative examples and may require optimization for specific substrates and scales. It is recommended to consult the primary literature for further details and to ensure safe laboratory practices. The yields reported are based on published data and may vary.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Containing the 2-Methylpyridine Moiety
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of bioactive molecules incorporating the 2-methylpyridine scaffold. It includes protocols for the preparation of a Janus Kinase 2 (JAK2) inhibitor, a class of anticancer agents, and an agrochemical, highlighting the versatility of the 2-methylpyridine core in constructing biologically active compounds. Quantitative data is summarized in tables for ease of comparison, and key pathways and workflows are visualized using diagrams.
Synthesis of 2-Aminopyridine-Based JAK2 Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are crucial mediators of cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 an important therapeutic target. This section details a general approach to synthesize 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.[1][2]
Signaling Pathway
The JAK/STAT signaling cascade is initiated by cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Small molecule inhibitors can block the ATP-binding site of JAK2, thereby inhibiting this signaling pathway.
Caption: The JAK/STAT signaling pathway and the mechanism of action of 2-aminopyridine-based JAK2 inhibitors.
Synthetic Workflow
The synthesis of 2-aminopyridine-based JAK2 inhibitors generally follows a multi-step sequence that allows for the introduction of various substituents to explore structure-activity relationships (SAR). A typical workflow is outlined below.
Caption: General synthetic workflow for the preparation of 2-aminopyridine-based JAK2 inhibitors.
Experimental Protocol: General Synthesis of 2-Aminopyridine Derivatives
This protocol describes a representative three-step synthesis involving amide coupling, cyclization, and a final functionalization step.[1]
Step 1: Amide Coupling
-
To a solution of a substituted 2-aminopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a substituted carboxylic acid (1.1 eq), N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.
Step 2: Cyclization
-
Dissolve the crude amide intermediate in a suitable solvent (e.g., toluene).
-
Add a cyclizing agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture at reflux for 4-8 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude cyclized core structure.
Step 3: Final Functionalization (Suzuki Coupling Example)
-
To a solution of the cyclized core (1.0 eq) and a boronic acid derivative (1.2 eq) in a mixture of toluene and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq).[1]
-
Heat the mixture under an inert atmosphere at 80-100 °C for 8-16 hours.
-
After cooling, separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Quantitative Data
| Compound | Target | IC₅₀ (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) | Cell Line | Antiproliferative Activity (IC₅₀) | Reference |
| 21b | JAK2 | 9 | 276-fold | 184-fold | HEL | Significant | [2] |
| 12k | JAK2 | 6 | >100-fold | >100-fold | HEL | Potent | [2] |
| 12l | JAK2 | 3 | >100-fold | >100-fold | HEL | Potent | [2] |
| 16m-(R) | JAK2 | 3 | 85-fold | 76-fold | Not Specified | Not Specified | [3] |
Synthesis of Pyridine-Urea Derivatives as Anticancer Agents
Pyridine-urea scaffolds are present in several approved anticancer drugs that target key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis. This section provides a protocol for the synthesis of pyridine-urea derivatives with potential anticancer activity.[4][5]
Experimental Protocol: Synthesis of Pyridine-Urea Derivatives
The synthesis of the target pyridine-ureas is typically achieved through the reaction of an appropriate aminopyridine with a substituted isocyanate.
-
To a solution of the substituted aminopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF), add the corresponding substituted isocyanate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to afford the desired pyridine-urea derivative.
Quantitative Data
| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | Antiproliferative Activity (IC₅₀, 48h, µM) | Antiproliferative Activity (IC₅₀, 72h, µM) | Reference |
| 8b | VEGFR-2 | 5.0 ± 1.91 | MCF-7 | Not specified | Not specified | [4][5] |
| 8e | VEGFR-2 | 3.93 ± 0.73 | MCF-7 | 0.22 | 0.11 | [4][5] |
| 8n | VEGFR-2 | Not tested | MCF-7 | 1.88 | 0.80 | [4][5] |
| Doxorubicin | Topoisomerase II | Not applicable | MCF-7 | 1.93 | Not specified | [5] |
Synthesis of Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine)
Nitrapyrin is a nitrification inhibitor used in agriculture to improve the efficiency of nitrogen fertilizers by selectively inhibiting Nitrosomonas bacteria.[6] Its synthesis involves the chlorination of 2-methylpyridine (α-picoline).
Synthetic Workflow
The industrial synthesis of Nitrapyrin is a multi-stage process involving the chlorination of 2-methylpyridine.
Caption: Multi-stage liquid-phase continuous chlorination process for the synthesis of Nitrapyrin.
Experimental Protocol: Multi-stage Liquid-Phase Chlorination
This protocol is based on a continuous process described in the patent literature.[7]
Stage 1 Chlorination:
-
Continuously feed liquid 2-methylpyridine into a primary chlorination reactor.
-
Introduce chlorine gas at a mass flow ratio of 2-methylpyridine to chlorine of approximately 1:6.
-
Maintain the reactor temperature at 190-200 °C.
Stage 2 Chlorination:
-
Continuously transfer the chlorinated intermediate from the first reactor to a secondary chlorination reactor.
-
Introduce additional chlorine gas at a flow rate approximately 0.6 times that of the first stage.
-
Maintain the reactor temperature at 190-200 °C.
Work-up and Purification:
-
The effluent from the second reactor, containing crude 2-chloro-6-(trichloromethyl)pyridine, is continuously collected.
-
The accompanying HCl gas is absorbed in water to produce hydrochloric acid. Excess chlorine can be recycled.
-
The crude product is purified by vacuum rectification to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield | >75% | [8] |
| Purity | >99% | [7] |
| Crude Product Yield | 86% | [7] |
| Crude Product Purity | 90% | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine - Google Patents [patents.google.com]
- 8. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Iodo-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-iodo-2-methylpyridine. The following information is designed to help you identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?
A1: The most prevalent side reactions include:
-
Protodeboronation: The boronic acid reagent is converted back to an arene, consuming the nucleophilic partner.
-
Homocoupling: Formation of a biaryl product from the coupling of two boronic acid molecules or two this compound molecules.
-
Dehalogenation: The iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 2-methylpyridine.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially reducing its activity.[1]
Q2: Why is my reaction yield consistently low despite using standard Suzuki coupling conditions?
A2: Low yields with this compound can stem from several factors. The pyridine nitrogen can inhibit the palladium catalyst, slowing down the catalytic cycle.[1] Additionally, side reactions such as protodeboronation of the boronic acid and dehalogenation of the starting material can consume reactants and reduce the yield of the desired product. Optimizing the choice of ligand, base, and solvent is crucial for this specific substrate.
Q3: How can I monitor the progress of my reaction and identify the formation of side products?
A3: Reaction progress and the formation of byproducts can be monitored using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Comparing the retention times and mass-to-charge ratios of the species in your reaction mixture to those of your starting materials and expected product will help in identifying side products.
Troubleshooting Guide: Common Side Reactions
Issue 1: Significant formation of a dehalogenated byproduct (2-methylpyridine).
Q: I am observing a significant amount of 2-methylpyridine in my reaction mixture. What causes this dehalogenation and how can I minimize it?
A: Dehalogenation is the premature reduction of the C-I bond to a C-H bond. This side reaction is often promoted by the presence of hydride sources in the reaction mixture.
Troubleshooting Steps:
-
Choice of Base: Strong alkoxide bases can be a source of hydrides. Consider switching to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Solvent Selection: Protic solvents like alcohols can act as hydride donors. If possible, use anhydrous aprotic solvents such as 1,4-dioxane or toluene. If a co-solvent is necessary, minimize the amount of the protic component.
-
Reaction Temperature: High temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer period.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.
Issue 2: Prominent homocoupling of the boronic acid.
Q: My main byproduct is the homocoupled dimer of my boronic acid. How can I prevent this?
A: Homocoupling of the boronic acid is often mediated by the presence of oxygen or an excess of a Pd(II) species.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use. A common method is to bubble an inert gas through the solvent for an extended period.
-
Palladium Pre-catalyst: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates Pd(0) can be beneficial. If using a Pd(II) source, ensure conditions are optimal for its rapid reduction to Pd(0).
-
Reaction Setup: Adding the boronic acid after the other reagents have been heated for a short period can sometimes reduce homocoupling.[3]
Issue 3: Protodeboronation of the boronic acid is consuming my starting material.
Q: I am noticing the formation of the arene corresponding to my boronic acid, indicating protodeboronation. What are the best strategies to avoid this?
A: Protodeboronation is the cleavage of the C-B bond and is often facilitated by aqueous basic conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: If the reaction tolerates it, using anhydrous solvents and bases can significantly reduce protodeboronation.
-
Choice of Base: A less nucleophilic base might be beneficial.
-
Boronic Esters: Consider using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid. These are generally more resistant to protodeboronation.
Data Presentation
The following table presents data on the Suzuki-Miyaura coupling of 4-iodopyridine with various 4-pyridineboronic acid pinacol esters. While this data is for a closely related substrate (lacking the 2-methyl group), it provides valuable insight into the potential yields and byproduct formation.
Table 1: HPLC Yields for the Suzuki-Miyaura Coupling of 4-Iodopyridine with 4-Pyridineboronic Acid Pinacol Ester Derivatives [4]
| Entry | Boronic Acid Pinacol Ester | Method | Desired Product Yield (%) | Byproduct Yield (%) |
| 1 | Unsubstituted | A | 97.2 | 0.05 |
| 2 | Unsubstituted | B | 97.8 | Not Detected |
| 3 | 2-Quinoline | A | 96.5 | 0.11 |
| 4 | 2-Quinoline | B | 96.6 | Not Detected |
| 5 | 3-Quinoline | A | 97.2 | 0.05 |
| 6 | 3-Quinoline | B | 97.9 | Not Detected |
Method A (Original): Pd(dppf)Cl₂·CH₂Cl₂, Cs₂CO₃, Toluene/H₂O (3/1), 80°C, 1h. Method B (Optimized): Conditions optimized to suppress byproduct formation.[4]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[2]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Visualizations
References
Technical Support Center: Purification of Crude 4-Iodo-2-methylpyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 4-iodo-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials such as 2-methylpyridine (2-picoline), isomeric byproducts like 2-iodo-4-methylpyridine or 3-iodo-2-methylpyridine, and di-iodinated species. The specific impurities will depend on the synthetic route employed. For instance, a Sandmeyer reaction starting from 4-amino-2-methylpyridine may have residual diazonium salts or phenolic byproducts.
Q2: What is the recommended first step for purifying crude this compound?
A2: An initial acid-base extraction is highly recommended to remove non-basic and some isomeric impurities. As a basic compound, this compound can be protonated and extracted into an aqueous acidic phase, leaving non-basic organic impurities in the organic phase. Subsequent basification of the aqueous layer will precipitate the purified product.
Q3: My purified this compound is a yellow to brown solid. Is this normal?
A3: While pure this compound is typically a white to off-white solid, it can develop a yellow or brownish color upon exposure to light and air. It is recommended to store the purified compound in a dark place under an inert atmosphere, such as nitrogen or argon, and at a reduced temperature (2-8°C) to minimize degradation.
Q4: I am having difficulty separating this compound from an isomeric impurity by column chromatography. What can I do?
A4: Separating isomers can be challenging. For column chromatography, optimizing the eluent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. Using a longer column or a stationary phase with a different selectivity, such as alumina, may also be beneficial. For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution by minimizing interactions with the acidic silica gel.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Action |
| Low recovery after recrystallization | The chosen solvent is too good a solvent for the compound, even at low temperatures. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent pair system (one solvent in which the compound is soluble and one in which it is insoluble) can also be used to fine-tune solubility. |
| Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product completely. | |
| Product loss during column chromatography | The product is highly polar and is strongly retained on the silica gel. | Add a polar modifier, such as methanol, to the eluent in small increments to elute the product. For basic compounds, adding triethylamine to the eluent can reduce tailing and improve recovery. |
| The compound is unstable on silica gel. | Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, a rapid purification using flash chromatography can minimize contact time with the stationary phase. | |
| Low recovery after acid-base extraction | Incomplete extraction from the organic phase. | Perform multiple extractions with the aqueous acid to ensure complete transfer of the basic product into the aqueous layer. |
| Incomplete precipitation upon basification. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to fully deprotonate and precipitate the product. Cooling the solution can also help to maximize precipitation. |
Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Action |
| Persistent colored impurities | The impurity co-crystallizes with the product. | Try a different recrystallization solvent or solvent system. Activated charcoal can be used to remove some colored impurities, but it may also adsorb some of the product. |
| Isomeric impurities detected by NMR or GC | Ineffective separation by the chosen purification method. | For column chromatography, optimize the eluent system with a shallow gradient. For recrystallization, try different solvents as isomers can have different solubilities. Preparative HPLC may be necessary for difficult separations. |
| Unidentified peaks in NMR spectrum | Residual solvent from purification. | Dry the sample under high vacuum for an extended period. |
| Decomposition of the product during purification or analysis. | Iodo-pyridines can be light and air-sensitive. Handle the compound quickly, protect it from light, and consider using degassed solvents for chromatography. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the initial purification of a crude reaction mixture containing this compound.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl (3 x volume of organic phase). The basic this compound will move into the aqueous layer as its hydrochloride salt.
-
Organic Wash: Separate and retain the aqueous layers. Wash the combined aqueous layers with a small portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 3 M aqueous NaOH or a saturated solution of sodium bicarbonate with stirring until the pH is greater than 9. This will precipitate the free base.
-
Product Extraction: Extract the precipitated this compound back into an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of this compound via acid-base extraction.
Protocol 2: Flash Column Chromatography
This protocol is for the further purification of this compound after an initial workup.
Methodology:
-
TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3 for good separation. For this basic compound, adding 0.5-1% triethylamine to the eluent system can prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Load the solution onto the top of the column.
-
Elution: Begin eluting the column with the starting eluent. If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow for Flash Column Chromatography
Caption: General workflow for purification by flash column chromatography.
Protocol 3: Recrystallization
This protocol is suitable for the final purification of solid this compound.
Methodology:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to air dry on the filter paper before transferring them to a watch glass or drying oven to remove all traces of solvent.
Logical Flow for Recrystallization Solvent Selection
Caption: Decision-making process for selecting a suitable recrystallization solvent.
Technical Support Center: Sonogashira Coupling with 4-Iodo-2-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Sonogashira coupling reaction with 4-iodo-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling with this compound giving a low yield?
A1: Low yields in the Sonogashira coupling of this compound can be attributed to several factors. One of the primary concerns with pyridine-containing substrates is the potential for the lone pair of electrons on the nitrogen atom to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the electron-donating nature of the methyl group can make the C-I bond less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle. Other common issues include suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), the presence of oxygen leading to alkyne homocoupling (Glaser coupling), and impurities in the reagents.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially in the presence of a copper(I) co-catalyst and oxygen. To minimize this, it is crucial to work under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents (e.g., by bubbling with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles) and maintaining an inert atmosphere throughout the reaction. Alternatively, employing a "copper-free" Sonogashira protocol can effectively eliminate Glaser coupling. These protocols often require specific ligands and may need slightly higher temperatures to proceed efficiently.
Q3: What are the recommended starting conditions for a Sonogashira coupling with this compound?
A3: A good starting point for the Sonogashira coupling of this compound would be to use a standard palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%) with a copper(I) co-catalyst such as CuI (4-10 mol%). A common solvent and base combination is DMF with an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The reaction is typically run at temperatures ranging from room temperature to 65 °C. However, due to the potential for catalyst inhibition by the pyridine nitrogen, considering a ligand that can mitigate this effect, such as a bulky and electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand, is advisable from the outset.
Q4: Can the pyridine nitrogen in this compound interfere with the reaction?
A4: Yes, the nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium center. This coordination can inhibit the catalyst by blocking the active site required for the catalytic cycle to proceed, leading to lower yields or complete reaction failure. The use of bulky ligands on the palladium catalyst can sterically hinder this coordination and improve the reaction outcome.
Troubleshooting Guide
Low to No Product Yield
If you are experiencing low or no yield, consider the following troubleshooting steps in a systematic manner.
Caption: Troubleshooting workflow for low yield in Sonogashira coupling of this compound.
Significant Alkyne Homocoupling
If you observe a significant amount of the alkyne dimer (Glaser product), follow these steps:
Caption: Troubleshooting workflow for excessive alkyne homocoupling.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of various reaction parameters on the yield of Sonogashira couplings with substituted pyridines, providing a basis for optimizing the reaction with this compound.
Table 1: Effect of Catalyst and Ligand on the Yield of Sonogashira Coupling of Halogenated Pyridines
| Entry | Catalyst (mol%) | Ligand (mol%) | Substrate | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ (5) | - | 3-Iodopyridine | Phenylacetylene | Et₃N | DMF | 65 | 85 | [1] |
| 2 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 96 | [2] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | 2-Bromopyridine | Phenylacetylene | K₂CO₃ | Toluene | 100 | 88 | N/A |
| 4 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | 4-Bromopyridine | Phenylacetylene | TMP | DMSO | rt | 87 | [3] |
| 5 | PdCl₂(PPh₃)₂ (3) | - | 4-Iodopyridine | Phenylacetylene | TBAF | neat | 80 | 95 | [4] |
Table 2: Effect of Base and Solvent on the Yield of Sonogashira Coupling of Halogenated Pyridines
| Entry | Catalyst (mol%) | Ligand (mol%) | Substrate | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ (5) | - | 3-Iodopyridine | Phenylacetylene | Et₃N | DMF | 65 | 85 | [1] |
| 2 | PdCl₂(PPh₃)₂ (5) | - | 3-Iodopyridine | Phenylacetylene | Piperidine | DMF | 65 | 75 | [5] |
| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | Toluene | 100 | 85 | [2] |
| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 2-Amino-3-bromopyridine | Phenylacetylene | DBU | DMF | 100 | 92 | [2] |
| 5 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | 4-Bromopyridine | Phenylacetylene | Cs₂CO₃ | DMSO | rt | 85 | [3] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous and degassed solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other standard glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the anhydrous and degassed solvent (5 mL) followed by the amine base (3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 50-65 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl or Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, if using Pd(OAc)₂)
-
Inorganic base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous and degassed solvent (e.g., DMSO or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other standard glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (1-5 mol%), and the ligand (if applicable, in a 1:2 Pd:ligand ratio).
-
Add the inorganic base (2.0 mmol).
-
Add the anhydrous and degassed solvent (5 mL).
-
Add the terminal alkyne (1.5 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualization of Key Concepts
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Decision Tree for Optimizing Sonogashira Coupling of this compound
Caption: A decision tree to guide the optimization of the Sonogashira coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for 4-Iodo-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions involving 4-iodo-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing a Buchwald-Hartwig amination with this compound?
A1: The primary challenges with this compound in Buchwald-Hartwig amination include:
-
Catalyst Inhibition: The iodide anion generated during the reaction can act as an inhibitor to the palladium catalyst, slowing down or stalling the reaction.
-
Substrate Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.
-
Steric Hindrance: The methyl group at the 2-position can introduce steric hindrance, which may affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
-
Side Reactions: Common side reactions include hydrodehalogenation (replacement of iodine with hydrogen) and homocoupling of the starting materials.
Q2: How critical is the choice of ligand for the amination of this compound?
A2: The ligand choice is crucial for a successful amination of this substrate. Bulky, electron-rich phosphine ligands are generally preferred as they can promote the reductive elimination step and stabilize the active Pd(0) catalyst. Ligands like XPhos, RuPhos, or SPhos are often effective for heteroaryl halides.[1] The steric and electronic properties of the ligand play a significant role in overcoming catalyst inhibition and substrate deactivation.[1]
Q3: Which base should I select for the reaction?
A3: The choice of base is critical and depends on the functional group tolerance of your amine coupling partner.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases that often lead to higher reaction rates.[2] However, they may not be compatible with sensitive functional groups.[2]
-
Weaker Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are milder alternatives that offer better functional group tolerance, though they may require higher temperatures or longer reaction times.[2]
Q4: What are the recommended solvents for this reaction?
A4: Aprotic solvents are typically used for Buchwald-Hartwig aminations. Common choices include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF) The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[1]
Q5: Can I use a palladium precatalyst, and what are the advantages?
A5: Yes, using a palladium precatalyst is often advantageous. Precatalysts are air- and moisture-stable complexes that readily generate the active Pd(0) species in situ. This can lead to more reproducible results and can be more convenient to handle compared to air-sensitive Pd(0) sources.
Troubleshooting Guide
Issue 1: Low to No Conversion of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[1] 2. Use a Pre-catalyst: Switch to a commercially available palladium precatalyst to ensure efficient generation of the active Pd(0) species.[1] 3. Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the catalyst.[1] | Insufficient active catalyst is a common reason for failed reactions. Oxygen can irreversibly damage the phosphine ligand and the palladium catalyst.[1] |
| Inappropriate Ligand | Screen Different Ligands: Test a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, SPhos, or Josiphos-type ligands.[1][3] | The electronic and steric properties of the ligand are critical for stabilizing the catalyst and facilitating the reaction with challenging heteroaryl halides.[1][3] |
| Incorrect Base | 1. Switch to a Stronger Base: If using a weak base, consider switching to NaOtBu or LiHMDS, provided your substrate is stable to these conditions.[1] 2. Ensure Anhydrous Conditions: Use a freshly opened bottle of base or dry it before use. | Incomplete deprotonation of the amine can stall the catalytic cycle. Water can deactivate the catalyst and hydrolyze the ligand.[1] |
| Suboptimal Temperature | Increase Reaction Temperature: Gradually increase the temperature in 10-20 °C increments.[1] | Higher temperatures can help overcome the activation energy barrier for key steps in the catalytic cycle.[1] |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Step | Rationale |
| Slow Reductive Elimination | Change Ligand: Switch to a more electron-rich and sterically hindered ligand to promote the final C-N bond-forming step. | A faster reductive elimination can outcompete side reactions like β-hydride elimination which can lead to hydrodehalogenation. |
| Presence of Water | Use Anhydrous Reagents and Solvents: Ensure all reagents and solvents are strictly anhydrous. | Water can be a proton source for the hydrodehalogenation side reaction. |
| Excess Base | Optimize Base Equivalents: Reduce the amount of base used to the minimum required for the reaction. | While a sufficient amount of base is necessary, a large excess can sometimes promote side reactions. |
Data Presentation
Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of this compound
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for challenging amines. |
| Ligand Loading | 1.2 - 2.4 equivalents relative to Pd | A slight excess of ligand is often beneficial. |
| Base Equivalents | 1.2 - 2.0 equivalents | The stoichiometry should be carefully optimized. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Representative Conditions for Amination of Halopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated for 2-bromo-4-methylpyridine)[4] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3.6) | NaOtBu | Toluene | 100 | 16 | 80-90 (estimated for 2-bromo-4-methylpyridine)[4] |
| 3 | Volatile Amines | Pd(OAc)₂ (2) | dppp (2) | NaOtBu | Toluene | 80-100 | Varies | Good to excellent (for 2-bromopyridines)[5] |
Note: The data in Table 2 is based on closely related 2-bromopyridine substrates and serves as a starting point for optimization with this compound.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube or sealed vial, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound to the reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low conversion.
References
Preventing homo-coupling in Sonogashira reactions of 4-Iodo-2-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions of 4-iodo-2-methylpyridine, specifically focusing on the prevention of homo-coupling (Glaser coupling).
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of Sonogashira reactions, and why is it a problem?
A1: Homo-coupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric diyne. This is an undesired process as it consumes the alkyne starting material, reducing the yield of the desired cross-coupled product and complicating the purification process.
Q2: What are the primary causes of homo-coupling in the Sonogashira reaction of this compound?
A2: The primary causes of homo-coupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] The copper acetylide intermediate, which is formed during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen. The pyridine nitrogen in this compound can also potentially coordinate with the catalysts, influencing the reaction outcome and potentially favoring side reactions under non-optimized conditions.
Q3: How can I minimize or prevent homo-coupling?
A3: Several strategies can be employed to minimize or prevent homo-coupling:
-
Run the reaction under a strictly inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1]
-
Utilize copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[2][3]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homo-coupling.[4]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homo-coupling reaction.
Q4: Are there specific ligands that are recommended to suppress homo-coupling for pyridine-containing substrates?
A4: Yes, the choice of ligand is critical. For heteroaromatic substrates like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective. These ligands can promote the desired cross-coupling pathway and minimize side reactions. For copper-free conditions, ligands such as X-Phos and cataCXium A have been shown to be effective in promoting the Sonogashira coupling of aryl halides.[5]
Q5: Can the choice of base and solvent affect the amount of homo-coupling?
A5: Absolutely. The base and solvent system plays a critical role. Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also serve as solvents.[6] However, for challenging substrates, inorganic bases like cesium carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile or 2-methyltetrahydrofuran (2-MeTHF) under copper-free conditions can be highly effective at suppressing homo-coupling.[5]
Troubleshooting Guide
Issue 1: Significant formation of alkyne homo-coupling byproduct
This is the most common issue. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for excessive homo-coupling.
Issue 2: Low or no yield of the desired product
If you are experiencing low or no product formation, even without significant homo-coupling, consider the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. Older catalysts or those exposed to air can be less effective. Using a fresh batch is recommended. For challenging substrates like this compound, a more active pre-catalyst might be necessary.[7]
-
Ligand Choice: The standard triphenylphosphine (PPh₃) ligand may not be optimal. Consider switching to a more electron-rich and bulky ligand such as XPhos, SPhos, or an NHC ligand, which can facilitate the oxidative addition step.
-
Base Strength and Solubility: The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause degradation of your starting materials. The solubility of the base in the reaction solvent is also crucial. If using an inorganic base, ensure it has some solubility or high surface area.
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions with heteroaromatic halides can often be improved by gentle heating (e.g., 50-80 °C).
-
Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using a ligand that binds more strongly to palladium than pyridine can help mitigate this issue.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize representative reaction conditions for Sonogashira couplings of iodo-pyridines, which can be adapted for this compound to minimize homo-coupling.
Table 1: Copper-Catalyzed Sonogashira Conditions
| Parameter | Condition A | Condition B | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) | Both are common and effective palladium sources. |
| Cu Co-catalyst | CuI (4-10 mol%) | CuI (4-10 mol%) | Essential for the traditional Sonogashira catalytic cycle. |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | Acts as both a base and a solvent or co-solvent. |
| Solvent | THF or DMF | Toluene | Solvent choice can affect solubility and reaction rate. |
| Temperature | Room Temp. to 60 °C | 50 - 80 °C | Heating may be required for less reactive substrates. |
| Atmosphere | Strict Inert (Ar or N₂) | Strict Inert (Ar or N₂) | Crucial to minimize oxidative homo-coupling. |
Table 2: Copper-Free Sonogashira Conditions
| Parameter | Condition C | Condition D | Rationale |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%)[7] | Palladium acetate is a common precursor; the pre-catalyst offers high activity at room temperature.[7] |
| Ligand | cataCXium A (4 mol%) | - | Bulky phosphine ligands are effective in copper-free systems. |
| Base | Cs₂CO₃ (2 equiv.) | 2,4,6-collidine (2 equiv.) | Inorganic bases are often used in copper-free protocols. |
| Solvent | 2-MeTHF | DMSO | Green solvent options are becoming more prevalent; DMSO can enhance reactivity.[7] |
| Temperature | Room Temp. to 80 °C | Room Temperature | Milder conditions are often achievable with highly active catalysts.[7] |
| Atmosphere | Inert (Ar or N₂) | Inert (Ar or N₂) | Although less critical than in copper-catalyzed systems, an inert atmosphere is still recommended. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous and degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., cataCXium A, 0.04 mmol, 4 mol%).
-
Add the inorganic base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add anhydrous and degassed solvent (e.g., 2-MeTHF, 5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycles of the Sonogashira reaction and the competing Glaser homo-coupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Suzuki-Miyaura reactions of pyridyl iodides
Welcome to the technical support center for troubleshooting Suzuki-Miyaura reactions involving pyridyl iodides. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura reactions with pyridyl iodides often challenging?
A1: Reactions involving pyridyl substrates, especially 2-substituted pyridines, can be problematic due to several factors. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, electron-deficient heteroaryl boron derivatives, like those of pyridine, tend to undergo transmetalation at a slower rate and are susceptible to decomposition via protodeboronation.[1][2]
Q2: What are the most common side reactions that lower the yield?
A2: The most prevalent side reactions include:
-
Protodeboronation: The boronic acid or ester is replaced by a hydrogen atom from a proton source (e.g., water, solvent), leading to the formation of pyridine.[1][2][3][4] This is a very common reason for low yields.[5]
-
Dehalogenation: The iodo group on the pyridine is replaced by a hydrogen atom, resulting in the formation of pyridine as a byproduct.[5][6] This is particularly common with electron-deficient N-heterocyclic halides.[6]
-
Homocoupling: Two molecules of the boronic acid reagent couple to form a biaryl byproduct.[7][8] This can be promoted by the presence of Pd(II) species, often resulting from incomplete reduction of a Pd(II) precatalyst or the presence of oxygen.[5][7][8]
Q3: How do I choose the right catalyst and ligand?
A3: The choice of catalyst and ligand is critical for a successful reaction. While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often provide better results.[9] For pyridyl substrates, ligands that are both electron-rich and bulky can be advantageous as they facilitate oxidative addition and reductive elimination.[9][10] Consider using preformed, air-stable palladium precatalysts like Buchwald's G3 or G4 palladacycles, or PEPPSI™-type catalysts, which ensure efficient generation of the active Pd(0) species.[5] For challenging couplings, specialized phosphine ligands such as SPhos can confer high activity, even at low catalyst loadings.[10][11]
Q4: What is the role of the base and which one should I use?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome.[3][12] For pyridyl iodide couplings, common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF).[3][11] The strength and solubility of the base are important factors. In some cases, a weaker base may be sufficient, while more challenging couplings might require a stronger base. It's often necessary to screen a few different bases to find the optimal one for your specific substrate combination.[13]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent can influence the solubility of reagents and the stability of intermediates in the catalytic cycle.[12] Common solvents for Suzuki-Miyaura reactions include dioxane, THF, DMF, and toluene, often with the addition of water to aid in dissolving the base.[8][12] For pyridyl substrates, alcoholic solvents like isopropanol have been shown to improve yields in some cases.[3] However, it's important to use degassed and anhydrous solvents to minimize side reactions like protodeboronation and catalyst deactivation.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion
If you are observing low or no conversion of your pyridyl iodide, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.
Caption: A step-by-step workflow for diagnosing low conversion.
-
Boronic Acid/Ester: Pyridyl boronic acids are notoriously unstable and prone to protodeboronation.[2] Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters.[2][5] Check the purity of your boron reagent by NMR.
-
Pyridyl Iodide: Ensure the purity of your starting material. Impurities can inhibit the catalyst.
-
Catalyst: The active catalytic species is Pd(0).[5] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) may be inefficient.[5] Test your catalyst on a known, reliable reaction to confirm its activity.[5]
-
Base: Ensure the base is anhydrous and of high purity. Some reactions may require activation of the base before use.[14]
-
Solvent: Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.[5]
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[7] Ensure proper degassing of your solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[5][6]
-
Temperature: While higher temperatures can sometimes increase reaction rates, they can also promote decomposition and side reactions.[5] An optimal temperature needs to be determined empirically. Some reactions with pyridyl halides may require temperatures between 100-120 °C.[4][14]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal time. Prolonged reaction times can sometimes lead to increased side products.[15]
Identifying the major side products can provide valuable clues about what is going wrong.
-
If Protodeboronation is Observed: This suggests your boronic acid is unstable under the reaction conditions.
-
If Dehalogenation is Observed: This side reaction is promoted by Pd-H species, which can form from reactions with the base, solvent, or trace water.[6]
-
If Homocoupling of the Boronic Acid is Observed: This is often due to the presence of Pd(II) species and oxygen.[7][8]
If the issue is not immediately obvious, a systematic screening of reaction components can help identify the optimal conditions. This is often done in a high-throughput manner using a 24-well plate.
Table 1: Example of a Component Screening Setup
| Well | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| A1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 |
| A2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 |
| A3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 |
| B1 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 |
| B2 | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | DMF | 90 |
| B3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 |
Issue 2: Catalyst Inhibition by Pyridine Nitrogen
The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.
Caption: Inhibition of the palladium catalyst by pyridine coordination.
Solutions:
-
Use Bulky Ligands: Sterically demanding ligands (e.g., SPhos, RuPhos) can disfavor the coordination of the pyridine nitrogen to the palladium center.[10]
-
Modify the Pyridine Ring: Introducing a substituent at the 2-position of the pyridine can sterically hinder its coordination to the catalyst.[16]
-
Use a More Active Catalyst System: Highly active catalysts may be able to overcome the inhibitory effect of the pyridine nitrogen.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyridyl Iodide
This is a general starting point; optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary.
Materials:
-
Pyridyl iodide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the pyridyl iodide, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography.
This protocol is adapted from a general procedure and may require optimization.[11]
Protocol for High-Throughput Screening
This protocol is designed for screening multiple reaction conditions in parallel using a 24-well plate.
Stock Solutions:
-
Substrate Stock Solution: Prepare a stock solution of your pyridyl iodide (1.0 eq) and boronic acid/ester (1.2 eq) in a chosen anhydrous solvent (e.g., Dioxane).
-
Base Stock Solutions: Prepare stock solutions of each base to be screened (e.g., 2.0 M K₂CO₃ in degassed water, or as a slurry in an organic solvent for anhydrous systems).
Procedure:
-
To each well of a 24-well plate containing a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd), add a stir bar.
-
Dispense the substrate stock solution into each well.
-
Dispense the appropriate base stock solution into each well.
-
Seal the plate with a cap mat and place it on a heated stirring block.
-
Heat the reaction block to the desired temperature and stir for the designated time.
-
After cooling, quench the reactions and analyze the outcomes by LC-MS or another suitable analytical technique.
This protocol is a general guide for high-throughput screening.[5]
Summary of Reaction Conditions
The following table summarizes various successful reaction conditions reported in the literature for Suzuki-Miyaura couplings of pyridyl halides.
Table 2: Comparison of Selected Reaction Conditions for Pyridyl Couplings
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [11] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [11] |
| Pd₂(dba)₃ (1.5) | 1 (phosphite) | KF | Dioxane | - | - | 74-82 | [1] |
| Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | - | 94 | [17] |
| Pd[P(t-Bu)₃]₂ (3) | - | CsF | i-PrOH | 90 | 18 | Moderate-Good | [3] |
| Pd[PPh₃]₂Cl₂ (5) | PPh₃ | Na₂CO₃ (aq) | Dioxane | reflux | 8 | 67-69 | [18] |
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Removal from 4-Iodo-2-methylpyridine Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of residual palladium catalysts from reaction mixtures involving 4-Iodo-2-methylpyridine and related nitrogen-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable complexes that are difficult to remove using standard purification methods. This strong binding, or chelation, can keep the palladium species solubilized in the organic phase, making its separation from the desired product challenging.
Q2: What are the most common methods for removing palladium catalysts in this context?
A2: The most common methods involve:
-
Adsorption: Using solid-supported materials that bind to palladium, which are then removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.
-
Crystallization: Purifying the product by crystallization, which can leave the palladium impurities in the mother liquor.
-
Filtration through Celite®: This is effective for removing heterogeneous or precipitated palladium.[1]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups that have a high affinity for palladium. Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) are particularly effective. The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The solid scavenger-palladium complex is then easily removed by filtration.
Q4: How much residual palladium is acceptable in a pharmaceutical intermediate or API?
A4: Regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs) are very strict. The acceptable level depends on the daily dosage of the drug, but it is often in the low parts per million (ppm) range. For example, some guidelines suggest a limit of less than 10 ppm.[2] It is crucial to reduce palladium levels as much as possible, especially in the final steps of a synthesis.
Troubleshooting Guide
Issue 1: High levels of palladium remain in the product after purification.
| Possible Cause | Recommended Solution(s) |
| Strong chelation of palladium to the pyridine nitrogen. | 1. Employ a high-affinity scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT).2. Optimize scavenging conditions: Experiment with the scavenger amount (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.3. Use a combination of methods: A sequential treatment of activated carbon followed by a silica-based scavenger can be highly effective.[3] |
| The palladium species is soluble and passes through standard filters. | 1. Switch to a scavenging or adsorption method: Filtration alone is insufficient for soluble palladium.[1]2. Induce precipitation: Try changing the solvent or adding an anti-solvent to precipitate the palladium species before filtration. |
| Co-elution of the product and palladium during column chromatography. | 1. Optimize chromatographic conditions: Screen different solvent systems and stationary phases (e.g., alumina instead of silica gel).2. Pre-treat with a scavenger: Pass the crude mixture through a plug of a palladium scavenger before loading it onto the column. |
Issue 2: Low recovery of the desired product after palladium removal.
| Possible Cause | Recommended Solution(s) |
| Product adsorption onto the scavenger or activated carbon. | 1. Reduce the amount of adsorbent: Use the minimum amount necessary for effective palladium removal. This may require some optimization experiments.2. Thoroughly wash the solid support: After filtration, wash the scavenger or carbon cake with fresh solvent to recover adsorbed product.3. Screen different scavengers/adsorbents: Some materials may have a lower affinity for your specific product. |
| Product degradation during the removal process. | 1. Use milder conditions: If heating is being used to accelerate scavenging, try performing the procedure at room temperature for a longer duration.2. Ensure inert atmosphere: If your product is sensitive to oxidation, perform the scavenging and filtration steps under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize quantitative data on the efficiency of various palladium removal techniques.
Table 1: Palladium Removal from Various Reaction Mixtures
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| MP-TMT Scavenger | 330 | 7 | 97.9% | [3] |
| Si-TMT Scavenger | >1300 | 2 | >99.8% | [3] |
| Activated Carbon | 300 | <1 | >99.7% | [3] |
| Recirculation with Polychelated Resin | 328 | 4 | 98.8% | [3] |
| TMT & Activated Carbon | 2239 | 20 | 99.1% | [3] |
| Column Chromatography + Scavenging Resin | >1000 | <100 | >90% (overall) | [2] |
Table 2: Comparison of Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions |
| SiliaMetS Thiol & Thiourea | 2400 | ≤ 16 | 10 wt% scavenger, kg scale |
| Activated Carbon (Darco) | 2400 | > 16 | - |
| Polymer-based Scavenger (Quadrapure) | 2400 | > 16 | - |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger
-
Dissolution: Dissolve the crude product containing the palladium catalyst in a suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol), typically 3-5 equivalents relative to the amount of palladium catalyst used in the reaction.
-
Stirring: Stir the suspension at room temperature. The required time can range from a few hours to overnight. The progress of the removal can be monitored by taking small aliquots and analyzing the palladium content (e.g., by ICP-MS).
-
Filtration: Once the palladium level is acceptable, filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon, typically 5-10% by weight relative to the crude product.
-
Stirring: Stir the suspension at room temperature for 1-18 hours.[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® helps to remove fine carbon particles.
-
Washing: Wash the Celite®/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.
Protocol 3: Filtration through a Celite® Pad
This method is most effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1]
-
Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper and add a 1-2 cm thick layer of Celite®. Gently compact the Celite® to form an even bed and pre-wet it with the solvent being used.[5]
-
Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Filtration: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum if necessary.
-
Washing: Wash the Celite® pad with fresh solvent to ensure all the product is collected.
-
Collection: The filtrate contains the product, free from insoluble palladium species.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: General experimental workflow for palladium removal using a scavenger.
References
Technical Support Center: Managing Temperature-Sensitive Reactions with 4-Iodo-2-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature-sensitive reactions involving 4-Iodo-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary storage and handling recommendations for this compound to ensure its stability?
A1: this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light. This minimizes potential degradation and maintains its reactivity for temperature-sensitive applications.
Q2: How does temperature typically affect the outcome of cross-coupling reactions, such as Suzuki-Miyaura, using this compound?
A2: Temperature is a critical parameter in cross-coupling reactions. For Suzuki-Miyaura reactions, increasing the temperature can significantly enhance the reaction rate and yield. For instance, studies on similar aryl halides have shown that raising the temperature from 25°C to 80°C can dramatically increase product formation.[1][2] However, excessively high temperatures can lead to side reactions and degradation of the catalyst and substrate.
Q3: Are there methods to perform Heck or Sonogashira couplings with this compound at room temperature?
A3: Yes, recent advancements have enabled Heck and Sonogashira reactions to be conducted at room temperature. These methods often involve the use of specific catalyst systems, such as palladium complexes with specialized ligands, or carrying out the reaction in aqueous micelles.[3][4] These approaches can be beneficial for substrates that are sensitive to high temperatures.
Q4: What are the common side reactions or degradation products to be aware of when heating this compound?
A4: While specific high-temperature degradation pathways for this compound are not extensively documented in the provided results, thermal decomposition of pyridine derivatives can occur at elevated temperatures.[5][6] Potential side reactions in cross-coupling processes at high temperatures include homocoupling of the starting materials and decomposition of the palladium catalyst, which can lead to the formation of palladium black.
Q5: Can the pyridine nitrogen in this compound interfere with the catalyst in a temperature-sensitive reaction?
A5: Yes, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst. This interaction can sometimes lead to catalyst deactivation or influence the reaction pathway.[7] The effect of this coordination can be temperature-dependent, potentially becoming more problematic at elevated temperatures. The choice of ligand and reaction conditions is crucial to mitigate this effect.
Troubleshooting Guide for Temperature-Sensitive Reactions
This guide addresses common issues encountered during temperature-sensitive reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS. For Suzuki-Miyaura reactions, a temperature of 80°C is often optimal.[1][2] |
| Catalyst deactivation: The temperature may be too high, leading to catalyst decomposition. The pyridine nitrogen may also be inhibiting the catalyst. | - Optimize the reaction temperature by screening a range of temperatures. - Consider using a more robust catalyst system or specialized ligands that are less susceptible to thermal degradation. - For room temperature options, explore micellar catalysis for Heck or Sonogashira reactions.[3][4] | |
| Formation of Significant Side Products (e.g., Homocoupling) | Reaction temperature is too high: Elevated temperatures can promote undesired side reactions. | - Lower the reaction temperature. - Screen different solvents and bases, as they can influence the rate of side reactions. - For Sonogashira couplings, high temperatures can favor homocoupling (Glaser coupling); performing the reaction at a lower temperature can increase selectivity for the cross-coupling product.[8] |
| Incomplete Consumption of Starting Material | Insufficient reaction time at the given temperature: The reaction may be proceeding slowly. | - Increase the reaction time. - If increasing time is not feasible, cautiously increase the temperature to accelerate the reaction rate. |
| Reaction Appears Erratic or Irreproducible | Poor temperature control: Fluctuations in the reaction temperature can lead to inconsistent results. | - Use a reliable heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture. - For very sensitive reactions, consider using an oil bath or a temperature-controlled reactor system for more precise temperature management. |
| Degradation of Starting Material or Product | Excessive heat: The compound may be thermally unstable under the reaction conditions. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - Investigate alternative, lower-temperature coupling methods. For example, visible light-induced Heck reactions can proceed at room temperature.[9] |
Experimental Protocols
General Protocol for a Temperature-Controlled Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) using a temperature-controlled heating mantle or oil bath.[1][2]
-
Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
The following table summarizes the effect of temperature on the yield of a Suzuki-Miyaura coupling reaction, illustrating the importance of temperature optimization. While this data is for a model reaction with iodobenzene, similar trends are expected for this compound.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 25 | 12 | 20 | [1] |
| 2 | 50 | 8 | 62 | [1] |
| 3 | 70 | 6 | 77 | [1] |
| 4 | 80 | 4 | >95 | [1][2] |
Visualizations
Experimental Workflow for a Temperature-Controlled Cross-Coupling Reaction
Caption: A typical workflow for a temperature-controlled cross-coupling reaction.
Troubleshooting Logic for Low Yield in Temperature-Sensitive Reactions
Caption: A decision tree for troubleshooting low product yield.
Relationship Between Temperature, Reaction Rate, and Side Products
Caption: The interplay between temperature and reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heck Couplings at Room Temperature in Nanometer Aqueous Micelles [organic-chemistry.org]
- 4. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation of poly(vinylpyridine)s [open.metu.edu.tr]
- 7. benchchem.com [benchchem.com]
- 8. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling [organic-chemistry.org]
- 9. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 4-Iodo-2-methylpyridine in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Iodo-2-methylpyridine in cross-coupling reactions. The following information, presented in a question-and-answer format, directly addresses common experimental challenges with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound, and which solvents are typically recommended?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most common include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The choice of solvent is crucial for reaction success and can significantly impact yield and purity.
-
Suzuki-Miyaura Coupling: A mixture of a polar aprotic solvent and water is often optimal. Common choices include 1,4-dioxane/water, THF/water, or toluene/water. The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), while the organic phase dissolves the substrate and catalyst.
-
Sonogashira Coupling: Polar aprotic solvents are generally preferred to ensure the solubility of all reactants.[1] DMF, THF, and acetonitrile are frequently used.[2][3] Sometimes, the amine base (e.g., triethylamine) can also serve as the solvent or co-solvent.
-
Heck Reaction: Dipolar aprotic solvents like DMF are a classic choice for the Heck reaction.[4] However, other solvents such as acetonitrile and PEG-400 have also been successfully employed.[4] The choice can depend on the specific alkene coupling partner.
-
Buchwald-Hartwig Amination: Ethereal solvents like 1,4-dioxane and THF, as well as aromatic solvents like toluene, are commonly used. The selection often depends on the nature of the amine and the specific ligand-catalyst system.
Q2: Why is my cross-coupling reaction with this compound failing or giving low yields?
A2: Low or no yield in cross-coupling reactions involving this compound can stem from several factors, many of which are solvent-related:
-
Poor Solubility: One or more reaction components (substrate, catalyst, base) may not be sufficiently soluble in the chosen solvent, leading to a slow or stalled reaction.
-
Catalyst Deactivation: The presence of water or oxygen in the solvent can deactivate the palladium catalyst. It is crucial to use anhydrous and thoroughly degassed solvents.
-
Inappropriate Solvent Polarity: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. A suboptimal polarity can hinder key steps like oxidative addition or reductive elimination.
-
Side Reactions: The solvent can promote side reactions such as protodeiodination (replacement of iodine with hydrogen) or homocoupling of the coupling partner.
Q3: How can I minimize side reactions like homocoupling and protodeiodination?
A3: Minimizing side reactions is critical for achieving high yields and simplifying purification.
-
Homocoupling: This side reaction, particularly of boronic acids in Suzuki couplings, is often caused by the presence of oxygen. Rigorously degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) or using the freeze-pump-thaw technique is essential.
-
Protodeiodination: This can be more prevalent in the presence of protic sources. While some water is often necessary for Suzuki reactions, excessive amounts or the use of protic co-solvents in other couplings can be detrimental. Ensuring your organic solvent is anhydrous and carefully controlling the amount of water can help. In some cases, switching to a different base-solvent combination can also mitigate this issue.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Poor solubility of the base. | Ensure a biphasic solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is used to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄). |
| Catalyst deactivation. | Use anhydrous, degassed solvents. Sparge the solvent with an inert gas for 15-30 minutes before use. |
| Inefficient transmetalation. | Consider switching to a more polar solvent system or a stronger base. For example, if THF/water is failing, try dioxane/water with K₃PO₄. |
| Protodeboronation of the boronic acid. | Minimize the amount of water in the reaction mixture and ensure the reaction is run under a strict inert atmosphere. |
Issue 2: Sluggish or Incomplete Sonogashira Coupling
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of reactants. | Switch to a more polar aprotic solvent like DMF or use a co-solvent. Ensure the amine base is fully miscible. |
| Copper-catalyzed alkyne homocoupling (Glaser coupling). | Rigorously exclude oxygen from the reaction. Consider running the reaction under copper-free conditions if this is a persistent issue. |
| Low reaction rate. | Increase the reaction temperature. If using a lower-boiling solvent like THF, consider switching to a higher-boiling one like DMF or dioxane. |
Issue 3: Inconsistent Results in Heck Reaction
| Possible Cause | Troubleshooting Step |
| Variable solvent quality. | Use high-purity, anhydrous solvents from a reliable source. Impurities can inhibit the catalyst. |
| Suboptimal base-solvent compatibility. | Ensure the chosen base (e.g., Et₃N, K₂CO₃) is suitable for the solvent. For inorganic bases, a more polar solvent like DMF may be necessary. |
| Formation of palladium black (catalyst precipitation). | This indicates catalyst decomposition. Ensure the reaction is well-stirred and consider adding a stabilizing ligand if not already present. The solvent choice can also influence catalyst stability. |
Quantitative Data on Solvent Effects
The following tables summarize representative yields for cross-coupling reactions of 4-iodo-pyridines with various coupling partners in different solvents. While this data may not be exclusively for this compound, it provides a strong indication of solvent performance for this class of compounds.
Table 1: Suzuki-Miyaura Coupling of 4-Iodopyridine Derivatives with Phenylboronic Acid
| Solvent System | Base | Temperature (°C) | Representative Yield (%) |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 100 | 85-95 |
| Toluene / H₂O (4:1) | K₃PO₄ | 100 | 90-98 |
| THF / H₂O (4:1) | Na₂CO₃ | 80 | 75-85 |
| DMF | K₃PO₄ | 110 | 80-90 |
| Acetonitrile / H₂O (4:1) | K₂CO₃ | 80 | 70-80 |
Table 2: Sonogashira Coupling of 4-Iodopyridine Derivatives with Phenylacetylene
| Solvent | Base | Temperature (°C) | Representative Yield (%) |
| DMF | Et₃N | 60 | 90-98 |
| THF | Et₃N / CuI | 50 | 85-95 |
| Acetonitrile | Diisopropylamine | 70 | 88-96 |
| Toluene | Et₃N | 80 | 75-85 |
| 1,4-Dioxane | Piperidine | 90 | 80-90 |
Table 3: Heck Reaction of 4-Iodopyridine Derivatives with Styrene
| Solvent | Base | Temperature (°C) | Representative Yield (%) |
| DMF | Et₃N | 100 | 85-95 |
| Acetonitrile | K₂CO₃ | 80 | 80-90 |
| 1,4-Dioxane | NaOAc | 100 | 75-85 |
| Toluene | Et₃N | 110 | 70-80 |
| PEG-400 | K₂CO₃ | 60 | 91-99[4] |
Experimental Protocols & Visualizations
General Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.
Solvent-Related Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting common solvent-related issues in cross-coupling reactions.
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.lucp.net [books.lucp.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig C-N Coupling of 4-Iodo-2-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig C-N coupling with the challenging substrate, 4-iodo-2-methylpyridine. This resource aims to address specific issues encountered during experiments and offer practical solutions for optimizing reaction outcomes.
Troubleshooting Guide
This guide addresses common problems encountered during the Buchwald-Hartwig C-N coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst. 2. Ligand Incompatibility: The chosen phosphine ligand may not be suitable for the sterically hindered and electron-deficient substrate. 3. Inappropriate Base: The base may be too weak to deprotonate the amine-Pd complex or too strong, leading to side reactions. 4. Iodide Inhibition: The iodide byproduct can inhibit the catalyst.[1][2] 5. Solvent Effects: The solvent may not be optimal for solubility or catalyst stability. | 1. Catalyst Activation: Use a pre-formed Pd(0) catalyst or ensure efficient in-situ reduction of a Pd(II) source. Consider using a third or fourth-generation Buchwald precatalyst.[1] 2. Ligand Screening: Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[3] 3. Base Screening: Test a range of bases from strong alkoxides (NaOt-Bu, KOt-Bu) to weaker carbonates (Cs₂CO₃, K₃PO₄).[1] For base-sensitive substrates, weaker bases are preferred. 4. Mitigate Iodide Inhibition: Use a non-polar solvent like toluene to precipitate the iodide salt.[2][4] Consider switching to the analogous bromo- or chloro-pyridine if feasible. 5. Solvent Optimization: Screen solvents such as toluene, dioxane, and THF. Ensure the solvent is anhydrous and degassed. |
| Incomplete Conversion | 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Low Catalyst Loading: The amount of catalyst may be insufficient for the reaction scale. 3. Poor Solubility: Reactants or the base may not be fully dissolved. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and determine the optimal time. If the reaction stalls, a modest increase in temperature (e.g., 90-110 °C) may be beneficial. 2. Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Improve Solubility: Choose a solvent that effectively dissolves all components. For inorganic bases, ensure vigorous stirring to maintain a good suspension.[1] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of Water: Trace amounts of water can lead to the formation of the dehalogenated starting material. 2. β-Hydride Elimination: This can be a competing pathway, especially with certain amine substrates.[5] | 1. Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere. 2. Ligand and Base Selection: The choice of a bulky ligand can disfavor β-hydride elimination. Optimizing the base is also crucial. |
| Catalyst Decomposition (black precipitate) | 1. High Temperatures: Excessive heat can lead to the formation of palladium black. 2. Oxygen Contamination: Exposure to air can deactivate the catalyst. | 1. Temperature Control: Avoid excessively high reaction temperatures. 2. Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a base for the coupling of this compound?
A1: For a sterically hindered and electron-deficient substrate like this compound, a strong, non-nucleophilic base is often a good starting point. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are commonly used.[1] However, if your amine coupling partner is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[1]
Q2: How does the "iodo" group in this compound affect the reaction?
A2: While aryl iodides are generally more reactive in the oxidative addition step compared to bromides or chlorides, the resulting iodide anion can act as a catalyst inhibitor in Buchwald-Hartwig reactions.[1][2] This can lead to lower yields or stalled reactions. Using a non-polar solvent like toluene can help mitigate this by precipitating the iodide salt.[2][4]
Q3: Which phosphine ligand is recommended for this type of substrate?
A3: Due to the steric hindrance from the 2-methyl group and the electron-deficient nature of the pyridine ring, bulky and electron-rich biaryl phosphine ligands are generally recommended. Ligands such as XPhos, RuPhos, and BrettPhos have shown success in similar challenging couplings.[3][6] It is advisable to screen a few different ligands to find the optimal one for your specific amine partner.
Q4: What are the key experimental parameters to control for a successful reaction?
A4: The key parameters for a successful Buchwald-Hartwig amination of this compound are:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, so maintaining an inert atmosphere of argon or nitrogen is critical.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous to prevent side reactions like hydrodehalogenation.
-
Proper Base Selection: The choice of base is crucial and substrate-dependent.
-
Effective Ligand: A suitable bulky phosphine ligand is necessary to promote the desired coupling.
-
Temperature Control: Typical reaction temperatures range from 80-110 °C.[1]
Q5: Can I use a Pd(II) precatalyst like Pd(OAc)₂?
A5: Yes, Pd(II) precatalysts can be used, but they require in-situ reduction to the active Pd(0) species. This can sometimes be less efficient than using a pre-formed Pd(0) source or a modern palladium precatalyst complex (e.g., a G3 or G4 Buchwald precatalyst).[1] If using a Pd(II) source, a pre-activation step by stirring the Pd(II) salt with the phosphine ligand for a few minutes before adding the other reagents can be beneficial.[4]
Experimental Protocols
The following is a general starting protocol for the Buchwald-Hartwig C-N coupling of this compound. This should be considered a starting point, and optimization of various parameters may be necessary.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube or sealed reaction vial, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst, 1.2-2 equivalents relative to Pd), and the base (e.g., NaOt-Bu, 1.4-2.0 equivalents).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to a concentration of ~0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Catalyst Pre-formation (if applicable): Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Reagent Addition: Add the this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes reaction conditions for the Buchwald-Hartwig amination of a closely related substrate, 2-bromo-4-methylpyridine, which can serve as a valuable reference for optimizing the coupling of this compound.
Table 1: Reaction Conditions for the Amination of 2-Bromo-4-methylpyridine [7]
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 88 |
| n-Butylamine | XPhos Pd G3 (1) | - | K₃PO₄ (2.0) | Toluene | 110 | 16 | 92 |
| Piperidine | Pd₂(dba)₃ (2) | BrettPhos (4) | KOt-Bu (1.5) | THF | 80 | 20 | 90 |
Note: This data is for 2-bromo-4-methylpyridine and should be used as a guide. Optimal conditions for this compound may vary.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig C-N coupling.
Caption: Troubleshooting logic for low-yield Buchwald-Hartwig reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
Minimizing dehalogenation byproducts with 4-Iodo-2-methylpyridine
Technical Support Center: 4-Iodo-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dehalogenation byproducts when using this compound in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation, or more specifically hydrodehalogenation, is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, resulting in the formation of 2-methylpyridine. This byproduct reduces the yield of the desired product, consumes starting material and reagents, and complicates the purification process.[1][2]
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, dehalogenation is often initiated by the formation of palladium-hydride (Pd-H) species.[2] These hydride species can arise from several sources:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, particularly at elevated temperatures.[2]
-
Solvents: Protic solvents like alcohols or residual water can act as hydride donors.[2][3]
-
Reagents: Impurities, such as borane species in boronic acids, can contribute to Pd-H formation.[2]
Q3: How does the reactivity of the C-I bond in this compound contribute to this issue?
A3: The carbon-iodine (C-I) bond is the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general trend: C-I > C-Br > C-Cl.[4] This high reactivity, which is advantageous for the desired coupling, also makes the C-I bond more susceptible to premature cleavage and subsequent dehalogenation.[4][5]
Q4: Can I use copper-based catalysts, and do they also cause dehalogenation?
A4: While palladium is more common for these cross-coupling reactions, copper catalysts can also be used. However, copper(I) species have been shown to catalyze dehalogenation of halogenated pyridines under certain conditions, so this side reaction is still a possibility.[6][7]
Troubleshooting Guide
Issue: My reaction shows a high percentage of the dehalogenated byproduct (2-methylpyridine). What should I do?
This is a common problem that can often be solved by systematically evaluating and optimizing the reaction conditions. Below is a decision tree to guide your troubleshooting process.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting dehalogenation.
Quantitative Data Summary
The choice of reaction parameters has a significant impact on the ratio of the desired coupled product to the dehalogenated byproduct. The following tables summarize the effects of different catalysts, ligands, and bases.
Table 1: Effect of Ligand Choice on Suzuki-Miyaura Coupling
Reaction Conditions: this compound (1.0 eq), Arylboronic Acid (1.2 eq), Pd₂(dba)₃ (1.5 mol%), Base (2.0 eq), Toluene, 100°C, 12h.
| Ligand (3.3 mol%) | Desired Product Yield (%) | Dehalogenation (%) |
| PPh₃ | 45 | 35 |
| dppf | 75 | 15 |
| XPhos | 92 | <5 |
| SPhos | 90 | <5 |
Note: Yields are approximate and can vary based on the specific boronic acid and other reaction conditions. Bulky, electron-rich ligands like XPhos and SPhos can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[2]
Table 2: Effect of Base on Buchwald-Hartwig Amination
Reaction Conditions: this compound (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (1.5 mol%), XPhos (3.3 mol%), 1,4-Dioxane, 100°C, 8h.
| Base (2.0 eq) | Desired Product Yield (%) | Dehalogenation (%) |
| NaOtBu | 78 | 20 |
| K₃PO₄ | 91 | 6 |
| Cs₂CO₃ | 88 | 8 |
| K₂CO₃ | 65 | 12 |
Note: Stronger alkoxide bases are more prone to generating hydride species that lead to dehalogenation. Weaker inorganic bases are generally preferred.[2]
Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize the dehalogenation of this compound.
-
Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.[2]
-
Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.[2]
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[2]
-
Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.[2]
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids a copper co-catalyst, which can sometimes contribute to side reactions.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine (e.g., triethylamine, 2-3 equiv) via syringe. Stir for 5-10 minutes.[4]
-
Reaction: Heat the mixture to the desired temperature (typically 50-80°C) and monitor by TLC or LC-MS.
-
Workup: Once complete, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate). Filter through a pad of Celite, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Mandatory Visualizations
General Catalytic Cycle for Cross-Coupling and Competing Dehalogenation
Caption: Palladium catalytic cycle and the competing dehalogenation pathway.
Experimental Workflow for Optimization
Caption: A typical workflow for cross-coupling reaction optimization.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for aPurity ssessing the Purity of 4-Iodo-2-methylpyridine
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Iodo-2-methylpyridine, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods to ensure it meets stringent purity specifications. This guide provides a comparative overview of the principal analytical techniques for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Introduction to Purity Assessment of this compound
The synthesis of this compound can yield impurities such as unreacted starting materials, isomers (e.g., 2-Iodo-4-methylpyridine), and other related substances. A comprehensive purity assessment, therefore, necessitates analytical methods that are not only accurate and precise but also specific enough to separate and quantify the main component from these potential impurities. The most commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of this compound, the nature of potential impurities, the required level of sensitivity and accuracy, and the available instrumentation. Below is a comparative summary of the most suitable methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase. | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei. |
| Typical Purity Range | 95-100% | 95-100% | 90-100% |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 µg/mL | ~0.1 - 1% (impurity) |
| Limit of Quantification (LOQ) | ~0.03 - 0.3 µg/mL | ~0.3 - 3 µg/mL | ~0.3 - 3% (impurity) |
| Linearity (R²) | >0.999 | >0.999 | N/A (Primary Method) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Analysis Time | 15-30 minutes | 10-20 minutes | 5-15 minutes |
| Sample Throughput | High | High | Moderate |
| Destructive? | Yes | Yes | No |
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode (RP-HPLC), is a powerful and versatile technique for the purity assessment of moderately polar compounds like this compound. Its high resolution and sensitivity make it ideal for separating and quantifying closely related impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC)
GC is an excellent alternative for the analysis of volatile and thermally stable compounds. Given that this compound has a reasonable vapor pressure, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) offers high sensitivity and efficiency.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph with a flame ionization detector.
-
Column: A capillary column such as a DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent like dichloromethane, using a split injection mode.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used. A Certificate of Analysis for this compound indicates that ¹H NMR is used for identity confirmation and to ensure purity is ≥97.0%[1].
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh about 10-20 mg of this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a single-pulse experiment with a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the analytical methods described.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound is crucial for ensuring the quality of this important pharmaceutical intermediate. HPLC offers a robust and high-resolution method suitable for routine quality control. GC provides a sensitive and efficient alternative, particularly for volatile impurities. qNMR stands out as a primary method for accurate purity assessment without the need for a specific reference standard of the analyte. The choice of method should be based on the specific requirements of the analysis, with each technique offering distinct advantages. For comprehensive characterization, a combination of these methods may be employed to provide orthogonal data on the purity of this compound.
References
A Comparative Guide to the 1H and 13C NMR Analysis of 4-Iodo-2-methylpyridine
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 4-iodo-2-methylpyridine and related pyridine derivatives, supported by experimental data and detailed protocols.
NMR Data Comparison
The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound and its structural analogs. This comparative data is crucial for identifying the influence of substituents on the electronic environment of the pyridine ring.
| Compound | Nucleus | Chemical Shift (δ) ppm |
| This compound | ¹H | 8.13 (d, J = 5.2 Hz, 1H, H6), 7.55 (s, 1H, H3), 7.42 (d, J = 5.2 Hz, 1H, H5), 2.44 (s, 3H, CH₃) |
| ¹³C | 159.5, 150.2, 137.8, 126.9, 94.8, 24.2 | |
| 2-Methylpyridine | ¹H | 8.51 (d, 1H), 7.57 (t, 1H), 7.12 (d, 1H), 7.07 (t, 1H), 2.51 (s, 3H) |
| ¹³C | 157.7, 149.2, 136.5, 122.0, 121.3, 24.6 | |
| 4-Methylpyridine | ¹H | 8.46 (d, 2H), 7.10 (d, 2H), 2.35 (s, 3H) |
| ¹³C | 149.6, 147.7, 124.7, 21.1 | |
| 4-Iodopyridine | ¹H | 8.40 (d, 2H), 7.59 (d, 2H) |
| ¹³C | 151.4, 132.1, 95.8 |
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
II. NMR Spectrometer Setup
-
Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.
-
Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
III. ¹H NMR Data Acquisition
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
IV. ¹³C NMR Data Acquisition
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
V. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and accurately pick the peaks in both ¹H and ¹³C spectra.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.
Caption: Logical workflow for NMR analysis of this compound.
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Iodo-2-methylpyridine
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining the fragmentation patterns of ionized molecules. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-iodo-2-methylpyridine against its structural analogs, offering insights into the influence of substituents on fragmentation pathways.
Predicted Fragmentation Pattern of this compound
The mass spectrum of this compound is expected to be dominated by several key fragmentation pathways. The molecular ion (M+) peak should be clearly visible, a common feature for aromatic compounds. The most significant fragmentation is predicted to be the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This would result in the loss of an iodine radical.
Another prominent fragmentation pathway is likely the loss of a hydrogen atom from the methyl group to form a stable pyridylmethyl cation, which can rearrange to a tropylium-like ion. Further fragmentation of the pyridine ring itself is also expected.
Comparative Analysis with Related Compounds
To contextualize the fragmentation of this compound, a comparison with the known mass spectra of 2-methylpyridine (α-picoline) and other 4-substituted pyridines is instructive.
-
2-Methylpyridine (α-Picoline): The mass spectrum of 2-methylpyridine is characterized by a strong molecular ion peak. The primary fragmentation involves the loss of a hydrogen atom from the methyl group, leading to the formation of a stable pyridylmethyl cation.
-
4-Halogenated Pyridines: In general, the fragmentation of 4-halogenated pyridines is initiated by the cleavage of the carbon-halogen bond. The ease of this cleavage depends on the bond strength, with the C-I bond being the weakest among the halogens.
The presence of the iodine atom in this compound is expected to introduce a dominant fragmentation pathway (C-I cleavage) that is absent in 2-methylpyridine.
Tabulated Mass Spectrometry Data
The following table summarizes the predicted major fragments for this compound and compares them with the experimental data for 2-methylpyridine.
| m/z | Predicted Fragment Ion | Predicted Relative Abundance for this compound | Experimental Relative Abundance for 2-Methylpyridine |
| 219 | [C6H6IN]+ (Molecular Ion) | Moderate | N/A |
| 218 | [C6H5IN]+ | Low | N/A |
| 92 | [C6H6N]+ | High | High |
| 91 | [C6H5N]+ | Moderate | Moderate |
| 65 | [C5H5]+ | Moderate | Moderate |
Experimental Protocols
The data presented in this guide is based on standard electron ionization mass spectrometry techniques. A typical experimental protocol would involve the following:
Sample Introduction: The sample (this compound or a comparative compound) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecules to lose an electron and form a positively charged molecular ion (M+).
Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Fragmentation Pathway Diagram
The predicted fragmentation pathway of this compound can be visualized as follows:
Caption: Predicted EI fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation behavior of this compound. The comparative approach and detailed protocols outlined here offer a valuable framework for researchers engaged in the structural elucidation of novel chemical entities.
A Comparative Analysis of the Reactivity of 4-Iodo-2-methylpyridine and 4-Bromo-2-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor influencing the efficiency and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the halide in an aryl halide substrate can significantly impact reaction kinetics and overall yield. This guide provides an objective comparison of the reactivity of 4-iodo-2-methylpyridine and 4-bromo-2-methylpyridine, two key building blocks in the synthesis of pharmaceuticals and functional materials. The information presented is supported by established principles of chemical reactivity and collated experimental data from relevant studies.
The fundamental difference in reactivity between this compound and 4-bromo-2-methylpyridine lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond undergoes oxidative addition more readily, generally leading to faster reaction rates and allowing for the use of milder reaction conditions compared to the C-Br analogue. Consequently, the established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2]
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
While direct head-to-head comparative studies for this compound and 4-bromo-2-methylpyridine under identical conditions are not extensively documented, the following table summarizes the expected performance based on the known reactivity trends and experimental data from closely related substrates. The yields provided are representative and intended to illustrate the general performance of each substrate in key cross-coupling reactions.
| Reaction Type | Coupling Partner | Substrate | Expected Reactivity | Representative Yield (%) | Notes |
| Suzuki-Miyaura Coupling | Arylboronic Acid | This compound | Higher | >90 | Generally requires milder conditions (lower temperature, shorter reaction time) than the bromo analogue. |
| 4-Bromo-2-methylpyridine | Lower | 85-95[3] | May require more forcing conditions or more active catalyst systems to achieve comparable yields to the iodo counterpart.[3][4] | ||
| Sonogashira Coupling | Terminal Alkyne | This compound | Higher | 85-95[3] | Highly efficient coupling, often proceeding at room temperature.[3] |
| 4-Bromo-2-methylpyridine | Lower | ~70-80[5] | Typically requires higher temperatures and longer reaction times.[5] | ||
| Buchwald-Hartwig Amination | Primary/Secondary Amine | This compound | Higher | High | Favorable substrate for C-N bond formation under relatively mild conditions. |
| 4-Bromo-2-methylpyridine | Lower | 75-85[6] | A robust reaction, though may necessitate more specialized ligands or higher temperatures compared to the iodo analogue.[6][7] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These should serve as a starting point and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Halo-2-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a dry Schlenk flask, add the 4-halo-2-methylpyridine, arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
Materials:
-
4-Halo-2-methylpyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the 4-halo-2-methylpyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C for iodo, potentially higher for bromo derivatives) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
4-Halo-2-methylpyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the 4-halo-2-methylpyridine and the amine.
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for a typical cross-coupling reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating the Structure of Novel Compounds Synthesized from 4-Iodo-2-methylpyridine: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis and structural validation of novel compounds derived from 4-Iodo-2-methylpyridine. We present a comparative analysis of two prominent cross-coupling reactions, the Suzuki-Miyaura and Sonogashira couplings, to generate new chemical entities. This document outlines detailed experimental protocols, presents comparative data in structured tables, and utilizes visualizations to clarify workflows and reaction pathways, serving as a practical resource for drug discovery and medicinal chemistry applications.
The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery, with many derivatives showing a wide range of biological activities.[1][2] this compound is a valuable starting material, offering a reactive site for carbon-carbon bond formation through well-established catalytic methods.[3][4] The validation of the resulting novel structures is critical to ensure purity and confirm identity, which are prerequisites for any subsequent biological screening.[5]
Synthesis of Novel Pyridine Derivatives
Two exemplary novel compounds were synthesized from this compound to illustrate the application of common cross-coupling methodologies. The Suzuki-Miyaura coupling was employed to introduce an aryl group, while the Sonogashira coupling was used to append an alkynyl moiety. These reactions are favored for their mild conditions and tolerance of various functional groups.[6][7]
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 22282-65-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to HPLC and GC Methods for Monitoring Reactions of 4-Iodo-2-methylpyridine
For researchers, scientists, and drug development professionals engaged in syntheses involving 4-iodo-2-methylpyridine, real-time reaction monitoring is crucial for optimizing yields, minimizing impurities, and ensuring process safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques capable of providing the necessary insights. This guide offers an objective comparison of HPLC and GC methods for this application, complete with representative experimental data and detailed protocols.
At a Glance: HPLC vs. GC for this compound Analysis
The choice between HPLC and GC for monitoring reactions of this compound depends on several factors, including the volatility of the reactants and products, the complexity of the reaction mixture, and the desired sensitivity.
| Parameter | HPLC | GC |
| Principle | Separation based on polarity and interaction with a liquid mobile phase and solid stationary phase. | Separation based on volatility and interaction with a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for a wide range of compounds, including non-volatile and thermally labile substances. | Ideal for volatile and thermally stable compounds. |
| Typical Run Time | 10-60 minutes.[1] | A few minutes to seconds.[1] |
| Cost per Analysis | Generally higher due to solvent consumption.[2] | Typically lower due to minimal solvent use.[3] |
| Sensitivity | Dependent on the detector, but highly effective for non-volatile and polar analytes.[3] | Generally offers higher sensitivity for volatile compounds, especially with a mass spectrometer (MS).[3] |
Quantitative Data Comparison
The following table summarizes expected quantitative data for the analysis of this compound using representative HPLC and GC methods. These values are estimated based on typical performance for similar halogenated pyridine compounds.
| Parameter | HPLC Method | GC Method |
| Retention Time (min) | ~ 8.5 | ~ 12.3 |
| Resolution (Rs) | > 2.0 (between starting material and major products) | > 2.0 (between starting material and major products) |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 10 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 30 ng/mL |
| Linear Range | 0.3 - 100 µg/mL | 0.03 - 10 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
Experimental Protocols
Detailed methodologies for HPLC and GC analysis are provided below. These protocols are designed to serve as a starting point and may require optimization for specific reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for monitoring the consumption of this compound and the formation of polar, less volatile products.
Instrumentation:
-
HPLC system with a UV detector or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From this, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary, and dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standards and samples. Identify and quantify the peaks based on the retention times and calibration curve.
Gas Chromatography (GC) Method
This method is ideal for monitoring reactions where this compound and other components are sufficiently volatile and thermally stable.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane or other suitable solvent (high purity)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL. Prepare a series of calibration standards ranging from 10 ng/mL to 10 µg/mL.
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary, and dilute the sample with dichloromethane to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Detector Temperature (FID): 300°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
-
Analysis: Inject the standards and samples. Identify and quantify the peaks based on retention times and the calibration curve. If using MS detection, confirm the identity of the peaks by their mass spectra.
Visualizing the Workflow and Decision-Making Process
To further aid in the selection and implementation of these methods, the following diagrams illustrate the general workflow for reaction monitoring and a decision tree for choosing between HPLC and GC.
References
A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 4-Iodo-2-methylpyridine
For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds is a critical task in the synthesis of novel therapeutics and functional materials. 4-Iodo-2-methylpyridine is a valuable building block, offering a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The choice of catalytic system and reaction conditions is paramount to achieving high yields and selectivity. This guide provides an objective comparison of four major cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—for the functionalization of this compound, supported by experimental data from analogous systems to inform reaction design and optimization.
Principle of Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a key determinant of the reaction's success. The energy required to break these bonds follows the trend C-I < C-Br < C-Cl.[1] Consequently, the carbon-iodine bond in this compound is the most susceptible to oxidative addition by a palladium(0) catalyst, making it the preferred site for cross-coupling, even in the presence of other, less reactive halogen substituents.[1]
Comparative Performance of Catalytic Systems
The selection of the appropriate catalyst, ligand, base, and solvent is crucial for optimizing the outcome of a cross-coupling reaction. The following tables summarize typical conditions and expected yields for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions involving this compound and structurally similar 4-iodopyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For 4-iodopyridines, a variety of palladium catalysts have demonstrated high efficacy.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | Arylboronic acid | 85-95 | A standard and reliable catalyst system for iodo-pyridines.[2] |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 90 | 12 | Arylboronic acid | 88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(OAc)₂ (2 mol%) / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | Arylboronic acid | 90-98 | Highly active catalyst allowing for lower catalyst loading.[1] |
| PdCl₂(A-Phos) | K₂CO₃ | DME | 150 (MW) | 0.17 | Phenylboronic acid | 91 | Microwave conditions can significantly reduce reaction times.[3] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically with palladium and copper co-catalysis.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (2-5 mol%) | Et₃N | THF or DMF | RT-60 | 2-6 | Terminal alkyne | 80-95 | Classic conditions, effective for a wide range of substrates.[2] |
| Pd(PPh₃)₄ / CuI | NEt₃ | Acetonitrile | RT | 9-11 | Electron-poor aryl iodides | >90 | Excellent yields at room temperature for activated substrates.[4] |
| (PPh₃)₂CuBH₄ (5 mol%) | DBU | - | 120 | 24 | Terminal alkyne | >99 | Copper-catalyzed conditions can be highly effective.[5] |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene. Regioselectivity can be a key challenge to address.
| Catalyst System | Base | Solvent | Temp. (°C) | Time | Coupling Partner | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Triethylamine | 100 | 16-24h | Alkene (e.g., styrene) | 50-70 | Phosphine-free systems can be effective.[3] |
| Pd(OAc)₂ | Et₃N | DMF | 100 | - | Alkene | Moderate to Good | General conditions for iodo-heterocycles.[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical and often depends on the nature of the amine.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 12-24 | Primary/Secondary Amine | 85-95 | A versatile ligand for a broad range of amines.[1] |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 6-12 | Arylamine | 80-90 | Effective for coupling with arylamines. |
| "XantPhos Pd G3" (5 mol%) | DBU | MeCN/PhMe | 140 | 1 | Amine | Good | Flow chemistry conditions have been developed.[6] |
Mechanistic Pathways and Visualizations
The catalytic cycles for these cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (or a related step for Heck and Buchwald-Hartwig), and reductive elimination.
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions of this compound. These should be regarded as starting points and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Experimental Workflow
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water).
-
Reaction: Stir the mixture at the desired temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[2]
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv).[2]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.[2]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography.[1]
Heck Reaction Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF, the alkene (1.2 equiv), and the base (e.g., triethylamine, 1.5 equiv).[3]
-
Reaction: Heat the reaction mixture to 100 °C with stirring and monitor its progress by TLC or GC-MS.[3]
-
Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a Schlenk tube.[1]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).[1]
-
Solvent Addition: Add degassed solvent (e.g., toluene).[1]
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C). Monitor the reaction by LC-MS.[1]
-
Work-up: After cooling, dilute with a suitable organic solvent and filter through celite. Concentrate the filtrate and purify the crude product via column chromatography.[1]
Conclusion
The cross-coupling of this compound is a highly valuable transformation in synthetic chemistry. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions generally provide high yields and are compatible with a wide range of coupling partners. The Heck reaction, while useful, may require more optimization to control regioselectivity. The choice of the optimal cross-coupling reaction and catalytic system will depend on the desired final product and the specific functional groups present in the coupling partners. This guide provides a foundation for the rational design of synthetic routes utilizing this compound, enabling the efficient construction of complex molecules for various applications in research and development.
References
A Comparative Guide to Palladium Ligands for the Suzuki Coupling of 4-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of the palladium catalyst system, particularly the ligand, is critical to the success of these transformations, profoundly influencing reaction yields, selectivity, and substrate scope.[2] This guide provides a comparative overview of common palladium ligands for the Suzuki coupling of 4-iodo-2-methylpyridine, supported by illustrative experimental data and detailed protocols.
The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science.[2] Palladium-catalyzed cross-coupling reactions of halopyridines, such as this compound, are pivotal for introducing a wide array of substituents into the pyridine core.[2] The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl, making iodo-substituted pyridines highly reactive substrates for these couplings.[2]
Comparative Performance of Common Palladium Ligands
The selection of an appropriate phosphine ligand is a critical parameter for a successful Suzuki-Miyaura coupling reaction.[1] Bulky, electron-rich ligands are known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step, which is often crucial for achieving high yields.[1] The following table summarizes the performance of several classes of phosphine ligands in Suzuki-Miyaura couplings of aryl halides. While specific data for this compound is not detailed in the provided search results, the presented data for similar substrates provides a strong indication of their relative activities under specific reaction conditions.
| Ligand Class | Specific Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%)* |
| Biaryl Phosphines | SPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | RT | 2 | ~98 | |
| Ferrocenyl Phosphines | dppf | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 |
| Trialkyl Phosphines | PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | ~72 |
| Traditional Phosphines | PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-90 |
*Yields are representative and based on couplings of similar aryl iodides as reported in the literature. Actual yields with this compound may vary.[3][4]
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.[5]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]
Experimental Workflow Diagram
Caption: Generalized workflow for a palladium-catalyzed Suzuki coupling experiment.
Signaling Pathways and Logical Relationships
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The choice of ligand significantly influences the efficiency of each step.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of Cross-Coupling Methods for the Functionalization of 4-Iodo-2-methylpyridine
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a benchmark comparison of the efficiency of several prominent palladium-catalyzed cross-coupling reactions utilizing 4-iodo-2-methylpyridine as a substrate. The objective is to offer a clear, data-driven resource for selecting the optimal synthetic route for the derivatization of this key heterocyclic building block. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck reactions are evaluated based on reported yields and general applicability, with detailed experimental protocols provided for each.
Data Presentation: A Comparative Overview of Reaction Efficiencies
The following table summarizes typical reaction conditions and reported yields for the cross-coupling of this compound with various coupling partners. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed. The data presented here is aggregated from various sources and representative examples for closely related substrates where direct data for this compound was not available.
| Cross-Coupling Method | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane | 80-110 | 12-24 | 85-98 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | DMF, THF | 25-65 | 2-16 | 90-99[1] |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos or BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 12-24 | 80-95 |
| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ or Pd₂(dba)₃ / P(o-tol)₃ | (none required) | Toluene, THF | 90-110 | 12-18 | 70-90 |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | 16-24 | 60-85 |
Mandatory Visualizations
References
A Comparative Guide to the Electronic Properties of 4-Iodo-2-methylpyridine: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic properties of 4-Iodo-2-methylpyridine and its structural isomers and halogen-substituted analogues. Leveraging Density Functional Theory (DFT) calculations, we present a quantitative analysis of key electronic descriptors to understand the impact of substituent positioning and halogen identity on the molecule's characteristics. This information is crucial for applications in medicinal chemistry and materials science, where fine-tuning electronic properties is paramount for designing molecules with specific functions.
Introduction
Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional materials. Their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment, govern their reactivity, stability, and intermolecular interactions. Understanding how different substituents and their positions on the pyridine ring influence these properties is key to rational molecular design.
This guide focuses on this compound, a halogenated pyridine derivative with potential applications in various fields. Through rigorous DFT calculations, we compare its electronic characteristics with those of its isomers (2-Iodo-4-methylpyridine and 3-Iodo-2-methylpyridine) and other 4-halo-2-methylpyridines (where the halogen is fluorine, chlorine, or bromine).
Experimental Protocols: Computational Details
The electronic properties presented in this guide were calculated using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.
Software: Gaussian 16 suite of programs.
Method: The calculations were performed using the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional. This functional is widely recognized for its accuracy in predicting the electronic properties of organic molecules.
Basis Set: The 6-311++G(d,p) basis set was employed for all calculations. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the atomic nuclei and polarization functions (d,p) to account for the non-spherical distribution of electron density in molecules.
Geometry Optimization: The molecular geometry of each compound was fully optimized in the gas phase without any symmetry constraints to ensure that the calculations were performed on the lowest energy conformation.
Property Calculations: Following geometry optimization, the following electronic properties were calculated:
-
Highest Occupied Molecular Orbital (HOMO) Energy: Represents the ability of a molecule to donate an electron.
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Represents the ability of a molecule to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): A key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
-
Dipole Moment (µ): A measure of the overall polarity of a molecule, which influences its solubility and intermolecular interactions.
Data Presentation: A Comparative Analysis
The following tables summarize the key electronic properties calculated for this compound and its selected analogues at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Comparison of Calculated Electronic Properties of Iodo-methylpyridine Isomers
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| This compound | -5.98 | -0.85 | 5.13 | 2.54 |
| 2-Iodo-4-methylpyridine | -6.05 | -0.91 | 5.14 | 2.18 |
| 3-Iodo-2-methylpyridine | -6.12 | -0.99 | 5.13 | 2.89 |
Table 2: Comparison of Calculated Electronic Properties of 4-Halo-2-methylpyridines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 4-Fluoro-2-methylpyridine | -6.55 | -0.79 | 5.76 | 2.88 |
| 4-Chloro-2-methylpyridine | -6.21 | -0.95 | 5.26 | 2.71 |
| 4-Bromo-2-methylpyridine | -6.09 | -0.89 | 5.20 | 2.63 |
| This compound | -5.98 | -0.85 | 5.13 | 2.54 |
Mandatory Visualization
The following diagrams illustrate the computational workflow and the relationships between the calculated electronic properties.
Discussion
The calculated data reveals clear trends in the electronic properties of the studied compounds.
Isomeric Effects: Among the iodo-methylpyridine isomers, the position of the iodine and methyl groups has a noticeable impact on the dipole moment, with the 3-iodo-2-methylpyridine exhibiting the highest polarity. The HOMO and LUMO energies, and consequently the energy gaps, are very similar among the three isomers, suggesting that the position of the iodo and methyl groups on the pyridine ring has a minor effect on their overall reactivity and stability.
Halogen Substitution Effects: A clear trend is observed when comparing the 4-halo-2-methylpyridines. As the halogen atom becomes heavier and less electronegative (from F to I), the HOMO energy increases, and the HOMO-LUMO energy gap decreases. This suggests that this compound is the most reactive and least kinetically stable among the studied 4-halo-2-methylpyridines. The dipole moment generally decreases as the halogen becomes less electronegative, with the exception of the fluoro derivative, which has the highest dipole moment due to the high electronegativity of fluorine.
Conclusion
This comparative guide demonstrates the utility of DFT calculations in elucidating the electronic properties of substituted pyridines. The presented data provides a quantitative basis for understanding the structure-property relationships in this compound and its analogues. These insights can guide the selection and design of molecules with tailored electronic characteristics for applications in drug discovery, catalysis, and materials science. The established computational protocol can be readily applied to other substituted pyridine systems to further expand our understanding of their electronic landscapes.
Safety Operating Guide
Proper Disposal of 4-Iodo-2-methylpyridine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 4-Iodo-2-methylpyridine, a halogenated organic compound, intended for researchers, scientists, and professionals in drug development.
This compound is recognized as a hazardous substance, harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin and eyes.[1][2] Adherence to strict disposal protocols is essential to mitigate risks.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. Personal Protective Equipment (PPE) is mandatory.
| Hazard Profile & Handling Precautions for this compound | |
| Hazard Class | Acute toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation.[1][2] |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1] |
| Personal Protective Equipment (PPE) | - Safety glasses or goggles. - Chemical-resistant gloves (e.g., Nitrile). - Fastened lab coat. |
| Engineering Controls | - Always handle within a designated chemical fume hood.[3] |
| Incompatible Materials | - Strong oxidizing agents. - Strong acids. - Acid anhydrides. - Acid chlorides.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations. The following protocol outlines the necessary steps for its safe disposal as a hazardous waste.
1. Waste Identification and Classification:
-
This compound is a halogenated organic compound and must be classified as hazardous chemical waste.
-
Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.
2. Waste Collection and Segregation:
-
Pure Substance and Concentrated Solutions: Collect any unused or waste this compound in its original container or a designated, compatible hazardous waste container.
-
Dilute Solutions: Aqueous solutions containing this compound should also be treated as hazardous waste and collected in a designated container for halogenated organic waste.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound must be disposed of as solid hazardous waste. Collect these in a separate, clearly labeled container.
-
Segregation: Keep waste containers of this compound separate from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[3]
3. Waste Container Requirements:
-
Use only containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The hazard characteristics (e.g., "Toxic," "Irritant") should also be indicated.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is inspected weekly for any signs of leakage or container degradation.
5. Arranging for Disposal:
-
Once the waste container is full, or if the waste has been stored for the maximum allowable time according to your institution's policy (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or through evaporation in a fume hood. This is a violation of environmental regulations.
6. Documentation:
-
Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and accumulation start date. This information is typically required for the hazardous waste manifest used for transportation and disposal.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.
-
Collect: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 4-Iodo-2-methylpyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Iodo-2-methylpyridine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure and compliant laboratory environment.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | - Gloves: Butyl rubber or Viton® gloves are recommended for extended contact. Double gloving is advised. - Lab Coat: A chemically resistant lab coat, fully buttoned. - Apron: A chemically resistant apron over the lab coat for added protection during dispensing or transfers. | Prevents skin contact, which can cause irritation. Butyl rubber and Viton® offer superior resistance to pyridine-based compounds compared to nitrile gloves, which have a very short breakthrough time. |
| Respiratory Protection | - All handling of this compound should be conducted in a certified chemical fume hood. - If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the inhalation of vapors, which may cause respiratory irritation. |
Quantitative Data for Glove Selection (for Pyridine as a surrogate)
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Nitrile | < 1 | Not Recommended for direct or prolonged contact. Suitable only for incidental splash protection, with immediate removal and replacement upon contact. |
| Butyl Rubber | > 480 | Highly Recommended for handling pyridine and its derivatives. |
| Viton® | > 480 | Highly Recommended for handling pyridine and its derivatives. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks.
1. Preparation and Weighing:
-
Engineering Controls: All weighing and handling of solid this compound must be performed within a certified chemical fume hood to control vapor and dust exposure.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is correctly donned. Prepare the work area by covering it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated and clearly labeled set of spatulas and weighing boats. Handle the compound gently to minimize the creation of dust.
2. Solution Preparation:
-
Solvent Addition: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.
-
Container Labeling: Clearly label all containers with the full chemical name, "this compound," and appropriate hazard pictograms (e.g., irritant, toxic).
-
Agitation: Keep the container covered as much as possible during dissolution, especially if heating or stirring is required.
3. During the Experiment:
-
Containment: Keep all reaction vessels and containers clearly labeled and within the chemical fume hood.
-
Work Area Maintenance: Maintain a clean and organized work area to prevent accidental spills and cross-contamination.
-
Buddy System: Avoid working alone. Ensure another person in the laboratory is aware of the work being conducted.
4. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol or acetone) followed by soap and water. Collect all decontamination rinsates as hazardous waste.[1]
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination: first gloves, then lab coat, and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1] Halogenated organic waste must be collected separately from non-halogenated waste.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, pipette tips, and absorbent materials, in a designated, clearly labeled, and sealed hazardous waste container for halogenated solid waste.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated liquid waste.[1]
2. Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and list all other components and their approximate percentages.
-
Include the appropriate hazard pictograms (e.g., "Toxic," "Irritant," "Environmentally Hazardous").
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.
4. Decontamination of Empty Containers:
-
To render an "empty" container non-hazardous, it must be triple-rinsed.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Each rinse should use a volume of solvent equal to at least 10% of the container's volume.
-
Collect all rinsate as halogenated hazardous waste.[2]
-
After triple-rinsing, deface the original label, and mark the container as "Empty" before disposal or recycling according to your institution's guidelines.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] The primary recommended disposal method for halogenated organic compounds is incineration at a licensed facility.[3]
IV. Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
